N-pyridin-3-ylbenzamide
Description
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Structure
3D Structure
Properties
CAS No. |
5221-40-9 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H10N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-9H,(H,14,15) |
InChI Key |
BBTGWRLIETYEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the N-pyridin-3-ylbenzamide Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of N-pyridin-3-ylbenzamide
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic amide scaffold of significant interest in medicinal chemistry and drug discovery. The methodologies and analytical protocols detailed herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this important compound.
This compound (Molecular Formula: C₁₂H₁₀N₂O, Molecular Weight: 198.22 g/mol ) is a molecule that marries a benzoyl group with a 3-aminopyridine moiety through an amide linkage.[1] This structural arrangement is not merely incidental; it forms the core of numerous biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, introduces a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets and improve the physicochemical properties of a molecule. Its derivatives have been identified as modulators of histone acetyltransferase (HAT) for potential use in treating neurodegenerative disorders and cancer, and as potent inhibitors of cyclin-dependent kinase 7 (CDK7).[2][3][4][5][6] Understanding the synthesis and rigorous characterization of this parent scaffold is therefore fundamental for any research and development program built upon it.
Synthesis of this compound: A Tale of Amide Bond Formation
The cornerstone of this compound synthesis is the formation of an amide bond, one of the most utilized reactions in medicinal chemistry.[7][8] This involves the coupling of a carboxylic acid (or its activated derivative) with an amine. We will explore the two most reliable and commonly employed strategies for this transformation.
Method A: Acylation via Benzoyl Chloride (Schotten-Baumann Reaction)
This classic method involves the reaction of an amine with an acyl chloride. It is a straightforward and often high-yielding approach.
Causality and Experimental Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the electrophilic carbonyl carbon of benzoyl chloride. Benzoyl chloride is used because the chloride ion is an excellent leaving group, rendering the carbonyl carbon highly reactive. A key consideration is the generation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting 3-aminopyridine, rendering it non-nucleophilic and halting the reaction.[9] To counteract this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added to act as an HCl scavenger.[10]
-
Reagent Preparation: To a solution of 3-aminopyridine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine or pyridine (1.2 equivalents).
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add a solution of benzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise over 15-20 minutes. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours).
-
Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the consumption of the 3-aminopyridine starting material.[9]
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers successively with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃ (to remove any remaining benzoic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[9][11]
Method B: Coupling Agent-Mediated Synthesis
This strategy involves activating a carboxylic acid (benzoic acid) in situ using a coupling reagent, followed by the addition of the amine. This method is particularly valuable when dealing with more complex substrates where the high reactivity of an acyl chloride is undesirable.
Causality and Experimental Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable. Coupling reagents are designed to overcome this energy barrier. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are common choices.[12][13] DCC activates the carboxyl group of benzoic acid, forming a highly reactive O-acylisourea intermediate. The 3-aminopyridine then attacks this intermediate to form the amide bond.[9] A significant side reaction is the formation of a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form an active HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[9]
-
Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Amine Addition: Add 3-aminopyridine (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU.[9] Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by silica gel column chromatography to separate the desired this compound from any residual DCU or other impurities.
Synthetic Workflow Visualization
Caption: Primary synthetic routes to this compound.
Comprehensive Characterization
Once synthesized and purified, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum will show distinct signals for each unique proton. The amide proton (N-H) typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons on the benzoyl and pyridyl rings will appear in the δ 7.0-9.0 ppm region, with characteristic splitting patterns (doublets, triplets, and multiplets) dictated by their coupling with adjacent protons.[14][15][16]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The most downfield signal corresponds to the amide carbonyl carbon (C=O), typically appearing around δ 165-170 ppm. The remaining aromatic carbons will resonate in the δ 110-150 ppm range.[14][16]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A characteristic sharp to medium absorption band for the secondary amide N-H bond is expected around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band for the amide carbonyl group will be prominent around 1650-1680 cm⁻¹.[16]
-
N-H Bend (Amide II): This band, resulting from N-H bending and C-N stretching, appears around 1510-1550 cm⁻¹.
-
Aromatic C-H/C=C: Vibrations for the aromatic rings will be observed in the 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C ring stretching) regions.[17]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 199.22.[18]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[19][20] A reverse-phase method using a C18 column with a mobile phase gradient of water and acetonitrile (often containing a modifier like 0.1% trifluoroacetic acid) is typically employed.[19] The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance at 254 nm.[19][21]
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.3 ppm (s, 1H, NH); 7.2-8.8 ppm (m, 9H, Ar-H)[14][15] |
| ¹³C NMR | Chemical Shift (δ) | ~166 ppm (C=O); 115-150 ppm (Ar-C)[11][14] |
| IR | Wavenumber (cm⁻¹) | ~3350 (N-H stretch); ~1670 (C=O stretch); ~1530 (N-H bend)[16][17] |
| MS (ESI) | m/z | 199.22 ([M+H]⁺) |
| HPLC | Purity | >95% (typical requirement for research applications) |
Characterization Workflow Visualization
Caption: Interrelation of structure and analytical techniques.
References
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Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. [Link]
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Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). ACS Medicinal Chemistry Letters. [Link]
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Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. (2022). ResearchGate. [Link]
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Recent Developments in the Synthesis and Applications of Pyridines. Book Publisher. [Link]
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View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). EarthLine Publishers. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]
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Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). PubMed. [Link]
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Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. (2025). ACS Publications. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]
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Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2021). PMC. [Link]
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N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. (2022). ACS Publications. [Link]
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Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. (2022). ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
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Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Afribary. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2018). PMC. [Link]
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Coupling Reagents. AAPPTEC. [Link]
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A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). PMC. [Link]
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Chapter 2: Synthesis and Characterisation of Cr(III) Monodentate Pyridyl Complexes. University Publication. [https://theses.ncl.ac.uk/jspui/bitstream/10443/1301/1/Donnison, T. 11.pdf]([Link], T. 11.pdf)
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Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. (2022). PMC. [Link]
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This compound (CAS# 5221-40-9). Angene Chemical. [Link]
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Recent development of peptide coupling reagents in organic synthesis. Journal Publication. [Link]
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New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. Academia.edu. [Link]
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Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2018). RSC Publishing. [Link]
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IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (2020). RSC Publishing. [Link]
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IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. (2020). PubMed. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. (2023). Journal Publication. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Journal Publication. [Link]
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Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2016). PMC. [Link]
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Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. (2023). ResearchGate. [Link]
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ANALYTICAL METHODS. ATSDR. [Link]
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Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those of pyrazine-(NH 3 ) n , n = 1, 2. (2021). ResearchGate. [Link]
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Physicochemical Profiling and Analytical Methodologies for N-(Pyridin-3-yl)benzamide and Its Derivatives
Executive Summary & Structural Dynamics
As a Senior Application Scientist overseeing early-phase drug discovery, I approach the N-(pyridin-3-yl)benzamide scaffold not merely as a chemical structure, but as a highly tunable physicochemical system. This core pharmacophore—comprising a benzoyl group linked via an amide bond to a 3-aminopyridine ring—offers a precise spatial arrangement of hydrogen-bond donors (amide NH) and acceptors (pyridine nitrogen, carbonyl oxygen).
The orientation of the pyridine nitrogen at the 3-position is critical; it dictates the molecule's basicity, aqueous solubility, and target-binding vectors. By systematically modifying the benzoyl ring (e.g., via halogenation) or extending the amine functionalization, we can predictably shift the molecule's lipophilicity (LogP) and ionization constant (pKa) to optimize its pharmacokinetic profile.
Quantitative Physicochemical Properties
To establish a baseline for structure-activity relationship (SAR) modeling, we must first quantify the physicochemical shifts induced by peripheral substitutions. The table below summarizes the core properties of key N-(pyridin-3-yl)benzamide derivatives evaluated in our screening pipelines.
| Compound Name | PubChem CID | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors |
| 2-chloro-N-(pyridin-3-yl)benzamide | 587129 | 232.66 | 2.3 | 1 | 2 |
| 3,4-dichloro-N-pyridin-3-ylbenzamide | 762535 | 267.11 | 3.4 | 1 | 2 |
| 4-bromo-N-(pyridin-3-yl)benzamide | 603115 | 277.12 | 2.8 | 1 | 2 |
| STF-31 | 329825483 | 423.53 | ~3.8 | 2 | 5 |
Data Interpretation: The introduction of a single ortho-chloro group yields a moderate lipophilicity of 2.3[1]. However, expanding to a 3,4-dichloro substitution dramatically increases the XLogP3 to 3.4, driving the molecule toward higher membrane permeability but potentially lower aqueous solubility[2]. The 4-bromo derivative sits intermediately with an XLogP3 of 2.8[3]. Highly functionalized derivatives like STF-31 (MW: 423.53 g/mol ) require rigorous experimental validation due to their complex solvation dynamics[4].
Self-Validating Experimental Protocols
In my laboratory, we do not rely on single-point measurements. Every protocol must be a self-validating system where the experimental design inherently flags false positives or system artifacts.
Lipophilicity (LogP) Determination via RP-HPLC
Causality & Rationale: While the shake-flask method is the historical gold standard for LogP, it is prone to emulsion artifacts and requires excessive API. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 stationary phase to simulate the hydrophobic core of lipid bilayers. Crucially, we use a pH 7.4 buffer to ensure the pyridine nitrogen (typical pKa ~5.2) remains entirely deprotonated. This guarantees we are measuring the intrinsic partition coefficient (LogP) of the neutral species, rather than a mixed distribution coefficient (LogD).
Step-by-Step Methodology:
-
System Calibration (Self-Validation): Inject a homologous series of 5 reference standards with known literature LogP values (e.g., toluene, bromobenzene, naphthalene). Plot the retention factor (
) against the literature LogP. An must be achieved to validate the column's hydrophobic integrity before any unknown is run. -
Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade methanol and 20 mM phosphate buffer (pH 7.4). Causality: Maintaining a strict pH 7.4 prevents trace ionization of the pyridine ring, which would prematurely elute the compound and artificially lower the calculated LogP.
-
Sample Preparation: Dissolve the N-(pyridin-3-yl)benzamide derivative in methanol to a concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
-
Isocratic Elution: Run the system isocratically (e.g., 60:40 Methanol:Buffer) at 1.0 mL/min. Record the retention time (
). -
Data Extrapolation: Calculate the capacity factor
, where is the dead time (measured using a uracil injection). Interpolate the compound's LogP directly from the calibration curve.
Potentiometric Determination of Ionization Constants (pKa)
Causality & Rationale: The basicity of the pyridine ring dictates the molecule's absorption in the gastrointestinal tract. Because halogenated benzamides exhibit poor aqueous solubility, direct titration in water often leads to precipitation. We employ a cosolvent extrapolation method (Yasuda-Shedlovsky) to ensure accurate aqueous pKa determination without phase separation.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a tightly controlled 25.0 ± 0.1 °C.
-
Sample Dissolution: Dissolve 3 mg of the compound in 50 mL of a 30% v/v methanol/water mixture containing 0.15 M KCl. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength to prevent activity coefficient fluctuations during the titration.
-
Forward Titration: Titrate the solution with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.05 mL dynamic increments until the pH drops below 3.0.
-
Back-Titration (Self-Validation): Reverse the titration using standardized 0.1 M NaOH back to pH 11.0. Causality: The forward and backward titration curves must perfectly superimpose. Any hysteresis (deviation between the curves) instantly flags compound precipitation, degradation, or electrode fouling, invalidating the run.
-
Extrapolation: Repeat the titration at 40% and 50% methanol. Plot the apparent pKa against the dielectric constant of the varying mixtures and extrapolate the linear regression to 100% water to determine the true aqueous pKa.
Mechanistic Pathways & Workflow Visualization
To ensure robust data generation, the physicochemical characterization must follow a strict logical sequence. Purity must be validated before any thermodynamic property is measured.
Fig 1. Self-validating physicochemical characterization workflow for benzamide derivatives.
Therapeutic Application: The STF-31 Paradigm
The N-(pyridin-3-yl)benzamide scaffold is highly privileged in oncology. A premier example is STF-31 , a derivative that exploits this scaffold to act as a potent inhibitor of the GLUT1 transporter[5]. By blocking GLUT1, STF-31 selectively starves highly glycolytic cancer cells of glucose, leading to rapid ATP depletion and subsequent apoptosis.
Fig 2. Mechanistic pathway of STF-31, a targeted N-(pyridin-3-yl)benzamide derivative.
References
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[1] Title: 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O Source: PubChem URL:[Link]
-
[3] Title: 4-bromo-N-(pyridin-3-yl)benzamide | C12H9BrN2O Source: PubChem URL:[Link]
-
[2] Title: 3,4-Dichloro-N-pyridin-3-yl-benzamide | C12H8Cl2N2O Source: PubChem URL:[Link]
-
[5] Title: Manipulation of Glucose Availability to Boost Cancer Immunotherapies Source: PubMed Central (PMC) URL:[Link]
-
[4] Title: 2HJ Ligand Summary Page (STF-31) Source: RCSB Protein Data Bank URL: [Link]
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N-pyridin-3-ylbenzamide: A Privileged Scaffold for Kinase and NAMPT Inhibitor Development
Executive Summary
In modern medicinal chemistry, the identification of versatile, low-molecular-weight pharmacophores is critical for accelerating hit-to-lead optimization. N-pyridin-3-ylbenzamide (CAS: 5221-40-9) has emerged as a highly privileged structural motif. With a molecular weight of 198.22 g/mol , it provides an exceptionally ligand-efficient core that leaves ample room for peripheral functionalization while strictly adhering to Lipinski’s Rule of Five. This technical whitepaper explores the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing the this compound scaffold in targeted drug discovery, specifically focusing on its role in kinase and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition.
Molecular Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of the bare scaffold is essential before initiating rational drug design. The low molecular weight and optimal polar surface area make it highly permeable, a crucial factor for intracellular targets.
Table 1: Fundamental Chemical Properties
| Property | Value | Significance in Drug Design |
| Chemical Name | This compound | Standard IUPAC nomenclature. |
| CAS Number | 5221-40-9 | Unique chemical identifier (). |
| Molecular Weight | 198.22 g/mol | High ligand efficiency; allows extensive substitution. |
| Molecular Formula | C12H10N2O | Defines the core atomic composition. |
| H-Bond Donors | 1 (Amide NH) | Facilitates critical target interactions. |
| H-Bond Acceptors | 2 (Carbonyl O, Pyridine N) | Key for hinge-region binding in ATP pockets. |
Mechanistic Grounding: The Pharmacophore Dynamics
The this compound motif is not merely a passive structural connector; it is an active participant in target engagement.
-
The Pyridine Motif: In kinase inhibitors (e.g., B-Raf, LRRK2), the pyridine ring acts as a bioisostere for the adenine ring of ATP. The lone pair on the pyridine nitrogen serves as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides in the kinase hinge region. In NAMPT inhibitors, this same pyridine ring mimics the endogenous substrate, nicotinamide ().
-
The Benzamide Linker: The amide bond enforces a degree of planar rigidity, acting as a vector that projects the attached phenyl ring (and its subsequent substituents) directly into the deep, hydrophobic selectivity pockets of the target enzyme.
Mechanism of target inhibition by this compound scaffold.
Validated Synthetic Workflow: HATU-Mediated Amide Coupling
Synthesizing derivatives of this scaffold typically involves coupling 3-aminopyridine with various substituted benzoic acids. As an Application Scientist, I routinely observe that standard coupling agents (like EDC/NHS) yield poor results here. Because the pyridine ring is electron-withdrawing, the exocyclic amine of 3-aminopyridine is significantly less nucleophilic than a standard aniline. This necessitates the use of highly active uronium coupling reagents like HATU ().
Step-by-Step Protocol
-
Reagent Preparation: Dissolve the substituted benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Causality: DMF provides a highly polar, aprotic environment that stabilizes the polar transition states of the coupling reaction without participating in hydrogen bonding that could quench the active ester.
-
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to form a reactive carboxylate, which then attacks HATU. The steric hindrance of DIPEA's isopropyl groups prevents it from acting as a competing nucleophile.
-
-
Nucleophilic Attack: Add 3-aminopyridine (1.1 eq) and stir the reaction at 25°C overnight.
-
Causality: The active HOAt ester generated by HATU is exceptionally reactive toward the moderately nucleophilic 3-aminopyridine. This ensures high conversion rates at room temperature, preventing the thermal degradation or epimerization seen in refluxing conditions.
-
-
Product Isolation: Slowly add deionized water to the stirring reaction mixture.
-
Causality: DMF and water are completely miscible, whereas the this compound product is highly hydrophobic. This differential solubility forces the product to precipitate as a solid, allowing for isolation via simple vacuum filtration rather than tedious liquid-liquid extraction.
-
Standard amide coupling workflow for this compound synthesis.
Biological Evaluation: Self-Validating NAMPT Inhibition Assay
To evaluate the efficacy of synthesized derivatives, a robust, self-validating biochemical assay must be employed. For NAMPT inhibitors, a coupled fluorescence assay provides superior sensitivity.
Step-by-Step Protocol & Self-Validation System
-
Inhibitor Incubation: Incubate the this compound derivative (serial dilutions in DMSO) with recombinant NAMPT enzyme, phosphoribosyl pyrophosphate (PRPP), and ATP in assay buffer (50 mM HEPES, pH 7.5) for 30 minutes.
-
Causality: Pre-incubation allows for steady-state binding, which is crucial for accurately determining the IC50 of slow, tight-binding inhibitors.
-
-
Coupled Detection: Add nicotinamide mononucleotide adenylyltransferase (NMNAT), diaphorase, and resazurin.
-
Causality: NAMPT produces NMN, which NMNAT converts to NAD+. Diaphorase then uses NAD+ to reduce resazurin to highly fluorescent resorufin. This amplification cascade provides massive signal enhancement.
-
-
Self-Validation Checkpoint (Z'-Factor): Run parallel wells with a known potent inhibitor (e.g., FK866) and a DMSO vehicle. The assay is only considered valid if the calculated Z'-factor is > 0.6, ensuring a robust signal-to-noise ratio.
-
Artifact Exclusion (Autofluorescence Counter-Screen): Run the exact same compound concentrations in a buffer lacking the NAMPT enzyme.
-
Causality: Pyridine derivatives can occasionally exhibit intrinsic fluorescence that overlaps with the resorufin emission spectrum (Ex 540 nm / Em 590 nm). Subtracting this background ensures the measured IC50 reflects true biochemical inhibition, not optical artifacts.
-
Quantitative Structure-Activity Relationship (QSAR) Data
The versatility of the this compound scaffold is demonstrated by its successful application across multiple, distinct biological targets.
Table 2: Biological Activity of Key this compound Derivatives
| Compound / Derivative | Primary Target | IC50 Activity | Mechanism of Action |
| 4-benzamido-N-(pyridin-3-yl)benzamide | NAMPT | 19 nM | Substrate (Nicotinamide) Mimetic |
| 5-amino-2-methyl-N-pyridin-3-ylbenzamide | B-Raf Kinase | < 100 nM | ATP-Competitive Hinge Binder |
| GSK-2578215A | LRRK2 Kinase | ~10 nM | ATP-Competitive Hinge Binder |
References
-
Angene Chemical. "this compound(CAS# 5221-40-9)". Source: Angene International Limited. URL: [Link]
- Google Patents. "WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents". Source: AstraZeneca AB.
-
Bioorganic & Medicinal Chemistry Letters. "Fragment-based identification of two novel and potent biochemical inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme". Source: ScienceDirect. URL:[Link]
N-pyridin-3-ylbenzamide derivatives and analogs
An In-Depth Technical Guide to N-pyridin-3-ylbenzamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold represents a "privileged" structure in modern medicinal chemistry, demonstrating remarkable versatility through its engagement with a wide array of biological targets. This guide provides a comprehensive technical overview of this important chemical class, moving beyond a simple recitation of facts to explore the causal relationships in its design, synthesis, and biological activity. We will delve into the key therapeutic areas where these derivatives have shown significant promise, including oncology, metabolic disorders, and neurodegenerative diseases. This document is structured to serve as a practical resource for professionals in drug discovery, offering detailed synthetic protocols, in-depth structure-activity relationship (SAR) analyses, and a forward-looking perspective on the therapeutic potential of this versatile scaffold.
The this compound Core: A Foundation for Diverse Bioactivity
The core structure, consisting of a pyridine ring linked to a benzamide moiety via an amide bond, possesses key features that make it an attractive starting point for library design. The pyridine nitrogen offers a hydrogen bond acceptor site and a point for potential salt formation, influencing solubility and pharmacokinetic properties. The central amide bond is a rigid, planar unit that provides a stable connection and presents hydrogen bond donor and acceptor capabilities crucial for target binding. The two aromatic rings—the pyridine and the benzene—serve as anchor points for a vast chemical space, where substitutions can be strategically employed to modulate potency, selectivity, and drug-like properties.
The inherent modularity of this scaffold is its greatest strength. It can be conceptually divided into three key regions for modification, allowing for systematic exploration of the chemical space to optimize interactions with a specific biological target.
Caption: Logical breakdown of the this compound scaffold into key regions for chemical modification.
Synthetic Strategies: Building the Scaffold
The most prevalent and reliable method for constructing the this compound core is through standard amide coupling. This approach offers high yields and tolerates a wide range of functional groups on both coupling partners, making it ideal for generating diverse analog libraries.
General Experimental Protocol: Amide Coupling
This protocol describes a representative synthesis of an this compound derivative from a substituted benzoic acid and 3-aminopyridine. The choice of coupling agent and base can be optimized depending on the specific substrates.
Step-by-Step Methodology:
-
Acid Activation: To a solution of the desired substituted benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.1 M), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.2 eq.) and Hydroxybenzotriazole (HOBt, 1.2 eq.). The reaction can also be performed using other activators like Carbonyldiimidazole (CDI).[1]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add 3-aminopyridine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as Triethylamine (TEA, 2.0 eq.) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to scavenge the acid byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[2][3]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the amide coupling synthesis of this compound derivatives.
Pharmacological Landscape: A Scaffold of Many Talents
The true value of the this compound scaffold is demonstrated by the breadth of its biological targets. Strategic modifications have yielded potent and selective modulators for enzymes and receptors implicated in a variety of human diseases.
Cyclin-Dependent Kinase 7 (CDK7) Inhibition
CDK7 is a crucial enzyme that plays a dual role in regulating the cell cycle and transcription. Its inhibition has emerged as a promising therapeutic strategy for treating certain cancers and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[4][5]
-
Mechanism in ADPKD: In ADPKD, abnormal cell proliferation leads to the formation and growth of kidney cysts. CDK7 is often upregulated in this condition, and its inhibition can slow disease progression by arresting the abnormal cyst growth.[4][6]
-
Key Compounds: A series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were developed as highly potent CDK7 inhibitors. The representative compound, B2 , potently inhibited CDK7 with an IC₅₀ value of 4 nM and demonstrated high selectivity over other cyclin-dependent kinases.[4][5][6] In both in vitro and in vivo models of ADPKD, compound B2 was highly effective at suppressing renal cyst development.[4][5]
Caption: Simplified pathway showing CDK7's role in ADPKD and the intervention point for this compound inhibitors.
Modulation of Epigenetic Targets
Dysregulation of epigenetic machinery, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs), is linked to cancer and neurodegenerative disorders.[7][8]
-
Histone Acyl Transferase (HAT) Modulation: Certain this compound derivatives have been developed as positive modulators of HATs.[7][9] For instance, the compound EZ115HAT is being investigated for treating neurodegenerative conditions like Alzheimer's disease and certain cancers by restoring normal protein acetylation homeostasis.[8]
-
Histone Deacetylase (HDAC) Inhibition: Other structural analogs, designed based on the HDAC inhibitor Entinostat (MS-275), have shown anti-proliferative activity against various cancer cell lines.[1]
Other Notable Biological Activities
The scaffold's versatility extends to numerous other targets, highlighting its potential in diverse therapeutic areas.
| Target/Activity | Therapeutic Area | Key Finding | Citation |
| Aldosterone Synthase (CYP11B2) | Cardiovascular | Selective inhibitors with IC₅₀ values in the nanomolar range (53-166 nM) were identified. | [2] |
| Cholinesterases (AChE/BChE) | Neurodegeneration (Alzheimer's) | Isoindolinedione-benzamide pyridinium derivatives showed potent inhibition, with compound 7j having an AChE IC₅₀ of 0.26 µM. | [3] |
| PPARγ Agonism | Metabolic Syndrome | N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives act as non-TZD agonists for diabetes treatment. | [10] |
| Antimicrobial Activity | Infectious Disease | N-pyridin-3-yl-benzenesulfonamide showed significant activity against both Gram-positive and Gram-negative bacteria. | [11] |
| HDL Cholesterol Stimulation | Cardiovascular | Certain N-pyridin-3-yl carboxamides are being investigated to treat dyslipidemia and atherosclerosis. | [12] |
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective activity against various targets. The following table summarizes key SAR findings for selected derivatives.
| Compound ID | Target | Core Structure Modification | Key Substituent(s) | Activity (IC₅₀) | Citation |
| B2 | CDK7 | N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide | Acrylamide on benzamide ring | 4 nM | [4][5][6] |
| Zimmer et al. lead | CYP11B2 | N-(Pyridin-3-yl)benzamide | 4'-cyano on benzamide ring | 53 nM | [2] |
| 7j | Acetylcholinesterase (AChE) | Isoindolinedione-benzamide pyridinium | 2-bromo on N-benzylpyridinium | 0.26 µM | [3] |
| 7c | Butyrylcholinesterase (BChE) | Isoindolinedione-benzamide pyridinium | 3-fluoro on N-benzylpyridinium | 0.08 µM | [3] |
Causality Behind Experimental Choices:
-
For CDK7 Inhibitors: The addition of a reactive "warhead" like an acrylamide group to the benzamide portion (as in compound B2) allows for covalent bond formation with a cysteine residue in the target enzyme, leading to irreversible inhibition and high potency.[4] The indazole core was chosen to effectively mimic the hydrogen bonding interactions of previous lead compounds.[4]
-
For CYP11B2 Inhibitors: The introduction of a 4'-cyano group on the benzamide ring was found to be optimal for potent and selective inhibition of aldosterone synthase over the closely related steroid-11β-hydroxylase (CYP11B1), demonstrating that small electronic and steric changes in this region can fine-tune selectivity.[2]
-
For Cholinesterase Inhibitors: The quaternization of the pyridine nitrogen to form a pyridinium salt (as in compounds 7j and 7c) introduces a positive charge. This charge is critical for binding to the catalytic anionic site (CAS) of cholinesterases, significantly boosting inhibitory activity. The nature and position of halogen substituents on the benzyl group further modulate potency by engaging with other residues in the active site gorge.[3]
Future Directions and Conclusion
The this compound scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutics. Its synthetic tractability and the ability to modulate its properties to interact with a wide range of biological targets ensure its continued relevance in drug discovery.
Future research will likely focus on:
-
Improving Pharmacokinetic Profiles: While many potent compounds have been identified, further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is necessary to advance leads into clinical development.
-
Multi-Target Ligands: Given the scaffold's ability to hit diverse targets, there is an opportunity to design single molecules that can modulate multiple nodes in a disease pathway, potentially leading to synergistic therapeutic effects, especially in complex diseases like cancer or Alzheimer's.
-
Exploring New Target Space: As new biological targets are validated, the vast chemical space accessible from the this compound core will undoubtedly be explored to develop novel first-in-class medicines.
References
-
Yang, B., Zhang, H., Li, N., et al. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770-15788. [Link][4][5][6][13]
-
Zimmer, C., Hafner, M., Zender, M., et al. (2011). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190. [Link][2]
-
Request PDF on ResearchGate. (2022). Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. ResearchGate. [Link][4]
-
ACS Publications. (2025). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters. [Link][7][8][9]
-
ACS Publications. (2025). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Publications. [Link][7][8]
-
Chen, T., Jiang, H., Zhou, J., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. [Link][1]
-
PubMed. (2025). Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. PubMed. [Link][9]
-
Ike, D.C., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. GSC Biological and Pharmaceutical Sciences, 20(1), 213-221. [Link][11]
-
Riyazuddin, M., et al. (2014). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry. [Link][10]
-
Al-Ostoot, F.H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link][14]
-
Ghandadi, M., et al. (2024). Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. Pharmaceuticals. [Link][3]
-
EPA CompTox Chemicals Dashboard. (2025). 3-Amino-N-pyridin-3-ylbenzamide. [Link][15]
-
Google Patents. (2013). N-pyridin-3-yl or n-pyrazin-2-yl carboxamides. [12]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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In Silico Modeling of N-pyridin-3-ylbenzamide Interactions: A Technical Guide for Kinase Inhibitor Design
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Structural optimization and binding kinetics of the N-pyridin-3-ylbenzamide scaffold in CDK7 inhibition.
Executive Summary
The This compound scaffold represents a privileged substructure in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its unique topology allows it to function as a bi-dentate hydrogen bonding motif, capable of interacting with the hinge region of kinases (e.g., CDK7, ROCK1) or the zinc-binding domains of histone deacetylases (HDACs).
This guide provides a rigorous, step-by-step in silico protocol for modeling this scaffold. Unlike generic modeling guides, this workflow addresses the specific electronic and conformational challenges of the pyridine-amide linkage , including tautomeric ambiguity, rotational energy barriers, and solvent-dependent polarization. We utilize the inhibition of Cyclin-Dependent Kinase 7 (CDK7) as the primary case study, validating the protocol against recent high-potency analogs (IC
Part 1: Chemical Space & Ligand Architecture[1]
Electronic Structure & Tautomerism
The this compound core consists of a benzoyl moiety linked via an amide bond to the 3-position of a pyridine ring.[1] Correctly modeling the protonation state of the pyridine nitrogen is the single most critical factor in docking accuracy.
-
pKa Considerations: The pyridine nitrogen typically has a pKa of ~5.2. At physiological pH (7.4), it exists primarily in the unprotonated (neutral) state. However, within an acidic binding pocket or near anionic residues (e.g., Asp/Glu), the protonated pyridinium form may be stabilized.
-
Protocol: Generate both neutral and protonated states during ligand preparation.
-
Rotational Barriers: The amide bond exhibits restricted rotation. The trans conformation (amide H and carbonyl O on opposite sides) is generally the global minimum (
kcal/mol vs. cis), but the bond between the amide nitrogen and the pyridine ring allows for conformational flexibility that must be sampled.
Quantum Mechanical (QM) Optimization
Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation between the amide lone pair and the pyridine
Recommended Workflow:
-
Geometry Optimization: DFT level (B3LYP/6-31G**).
-
ESP Charge Calculation: Calculate electrostatic potential charges to replace standard partial charges if specific polarization effects are suspected.[1]
-
Torsional Scanning: Perform a relaxed coordinate scan of the
dihedral angle to identify low-energy conformers before docking.[1]
Part 2: Target Preparation (CDK7 Case Study)
Receptor Selection
For this guide, we utilize the crystal structure of CDK7. The this compound motif often binds at the ATP-binding site, interacting with the hinge region.[1]
-
PDB Selection: Use PDB ID: 6E9W (or analogous high-resolution structure < 2.5 Å).[1]
-
Pre-processing:
-
Missing Residues: Model loops using Prime or Modeller.[1]
-
Water Molecules: Retain bridging waters (conserved waters) within 5 Å of the hinge region; strip bulk solvent.
-
Protonation: Use PropKa to determine residue states at pH 7.[1]4. Ensure Cys312 is treated as neutral if modeling reversible binding, or prepared for covalent docking if modeling acrylamide derivatives.
-
The "Hinge-Binder" Hypothesis
The this compound scaffold typically adopts a pose where:
-
The Amide NH acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Met94 in CDK7).
-
The Carbonyl Oxygen (or Pyridine N) acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH.
Part 3: Molecular Docking Protocol
Grid Generation
Define the grid box centered on the native ligand (or the centroid of the ATP-binding pocket).
-
Dimensions:
Å.[1] -
Constraints: Define a positional constraint (H-bond) on the hinge residue backbone NH to enforce the bioactive pose.
Docking Strategy: Induced Fit vs. Rigid
Given the flexibility of the benzamide linker, Induced Fit Docking (IFD) is superior to rigid docking. The bulky benzamide group often requires slight reorientation of the "Gatekeeper" residue (e.g., Phe/Leu) to fit the hydrophobic pocket.
Step-by-Step Methodology:
-
Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.8) to generate diverse poses.
-
Prime Refinement: Refine residues within 5 Å of ligand poses.
-
Redocking: Re-dock ligand into the optimized receptor structures with full hard-potential scoring.
Quantitative Data Summary (Expected Metrics)
| Parameter | Threshold / Value | Rationale |
| Ligand pKa (Pyridine N) | ~5.2 | Ensure neutral state is dominant for hydrophobic pockets.[1] |
| Docking Score (Glide SP) | < -8.5 kcal/mol | Indicates plausible affinity for micromolar hits.[1] |
| H-Bond Distance | 2.8 - 3.2 Å | Optimal range for Amide-Hinge interactions.[1] |
| RMSD (Re-docking) | < 2.0 Å | Validates the docking protocol against the crystal ligand. |
Part 4: Molecular Dynamics & Stability Analysis[1]
Static docking ignores entropic penalties.[1] MD simulations are required to verify the stability of the this compound pose, particularly the twist angle of the amide linker.[1]
Simulation Setup
-
Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein complexes).[1]
-
Solvent: TIP3P water box, neutralized with Na+/Cl- (0.15 M).
-
Ensemble: NPT (300 K, 1 atm).
-
Duration: Minimum 100 ns production run.
Trajectory Analysis[1]
-
RMSD: Plot Ligand RMSD relative to the protein backbone. A plateau < 2.5 Å indicates a stable binding mode.[1]
-
Hydrogen Bond Occupancy: Calculate the % of simulation time the Amide-Hinge H-bond exists.
-
Dihedral Stability: Monitor the
amide bond torsion. Transitions between cis/trans indicate instability or poor fit.[1]
Part 5: Binding Free Energy Calculation (MM-GBSA)
To rank derivatives, use Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This method approximates
Equation:
Protocol:
-
Extract 100 snapshots from the last 20 ns of the MD trajectory.
-
Strip solvent and ions.[1]
-
Calculate
using the VSGB 2.0 solvation model.[1] -
Note: Entropy (
) is often omitted for ranking congeneric series (similar scaffolds), as the error in normal mode analysis can be high.
Part 6: Visualization of Workflows & Pathways
Computational Modeling Workflow
The following diagram illustrates the integrated pipeline from ligand construction to free energy estimation.
Figure 1: End-to-end computational pipeline for this compound derivatives optimization.
Interaction Map (Pharmacophore)
This diagram details the specific molecular interactions stabilizing the scaffold within the CDK7 binding pocket.
Figure 2: Pharmacophore map highlighting critical H-bond and hydrophobic interactions in the CDK7 hinge region.[1]
References
-
Yang, B., et al. (2022).[4] "Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease."[1][2][3][5][6] Journal of Medicinal Chemistry, 65(23), 15770-15788.[4] [1][3][6]
-
Lyu, J., et al. (2018). "Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors."[1][7] European Journal of Medicinal Chemistry, 129, 1-14.
-
Zuccarello, E., et al. (2025).[8][9] "Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators." ACS Medicinal Chemistry Letters, 16(11), 2147-2148.[10] [1]
-
Kumar, V., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." Scientific Reports, 11, Article number: 16123.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Pharmacological Characterization of N-pyridin-3-ylbenzamide Scaffolds: A Technical Guide
Executive Summary
N-pyridin-3-ylbenzamide represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of binding to diverse biological targets depending on specific peripheral substitutions. While the bare scaffold exhibits low-affinity binding across multiple receptors, its optimized derivatives have emerged as potent effectors in two distinct and critical therapeutic areas: neuronal excitability modulation (Kv7/KCNQ channel openers) and epigenetic regulation (Histone Acetyltransferase modulators) .
This guide provides a technical deep-dive into the mechanism of action (MoA) studies required to characterize compounds containing this core. It moves beyond simple binding descriptions to detail the functional assays, signaling cascades, and validation protocols necessary for drug development professionals.
Part 1: The Mechanistic Bifurcation
The biological activity of this compound derivatives is dictated by the "instructional" substitutions on the benzamide ring. Mechanistic studies must first classify the compound into one of two primary MoA classes:
Class A: Kv7 (KCNQ) Channel Openers (Neurostabilizers)
-
Primary Target: Voltage-gated potassium channels (Kv7.2/Kv7.3).
-
Mechanism: The scaffold binds to a hydrophobic pocket between the S5 and S6 transmembrane segments. This stabilizes the channel in the open conformation, causing a hyperpolarizing shift in the voltage dependence of activation.
-
Therapeutic Utility: Epilepsy, pain, and tinnitus (e.g., analogs related to Retigabine/Ezogabine and XEN1101).
Class B: Histone Acetyltransferase (HAT) Modulators (Epigenetic Activators)
-
Primary Target: p300/CBP (CREB-binding protein) complex.
-
Mechanism: Recent studies (2025) identify this compound derivatives (e.g., EZ115HAT) as positive allosteric modulators. They enhance the catalytic efficiency of HATs, increasing acetylation of Histone H3 and H4.
-
Therapeutic Utility: Neurodegenerative disorders (Alzheimer’s) and cognitive enhancement.
Part 2: MoA Visualization & Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by this scaffold depending on its target engagement.
Caption: Divergent signaling cascades: The core scaffold drives either membrane hyperpolarization (Kv7) or transcriptional activation (HAT) based on specific R-group modifications.
Part 3: Experimental Protocols for MoA Validation
To rigorously validate the mechanism, researchers must employ self-validating protocols that distinguish between these targets.
Protocol 1: Automated Patch Clamp (The Gold Standard for Kv7)
Objective: Quantify the shift in voltage dependence of activation (
-
Cell Line Generation:
-
Transfect CHO or HEK293 cells with human KCNQ2 and KCNQ3 genes (1:1 ratio) to form heteromeric channels.
-
Control: Untransfected cells to subtract background leak currents.
-
-
Solution Preparation:
-
Intracellular (Pipette): 145 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.
-
-
Recording Protocol:
-
Hold membrane potential at -80 mV.
-
Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments (500 ms duration).
-
Perfusion: Apply Vehicle (0.1% DMSO) for 2 min, followed by Compound (0.1 - 10 µM).
-
-
Data Analysis (Causality Check):
-
Fit conductance (
) vs. Voltage ( ) using a Boltzmann function. -
Validation Criteria: A true Kv7 opener must shift the
to more negative potentials (left-shift) by >10 mV at 10 µM.
-
Protocol 2: Histone Acetyltransferase (HAT) Fluorometric Assay
Objective: Confirm direct enzymatic modulation of p300/CBP.
-
Reagent Setup:
-
Purified recombinant p300 catalytic domain.
-
Substrate: H3 peptide (residues 1-21).
-
Cofactor: Acetyl-CoA.
-
-
Reaction Assembly:
-
Mix Buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT) + p300 enzyme + Compound (variable concentration).
-
Incubate 15 mins at 25°C (Pre-incubation is critical for allosteric modulators).
-
Initiate reaction by adding Acetyl-CoA and H3 peptide.
-
-
Detection:
-
Use a thiol-sensitive fluorophore (e.g., CPM) that reacts with the CoA-SH byproduct generated during acetylation.
-
Measure fluorescence (Ex 390 nm / Em 479 nm) continuously for 30 mins.
-
-
Validation:
-
Compare slope (reaction rate) vs. Vehicle.
-
Integrity Check: Run a parallel arm with a known HAT inhibitor (e.g., C646) to ensure signal specificity.
-
Part 4: Quantitative Data Summary
The following table summarizes the expected pharmacological profiles for this compound derivatives acting on these targets.
| Parameter | Class A: Kv7 Opener (e.g., XEN1101 analogs) | Class B: HAT Modulator (e.g., EZ115HAT) |
| Primary Readout | Electrophysiology ( | Enzyme Kinetics ( |
| EC50 / IC50 | 0.05 - 1.0 µM (Potent) | 1.0 - 5.0 µM (Moderate) |
| Effect Direction | Positive (Activator/Opener) | Positive (Allosteric Activator) |
| Selectivity | High for Kv7.2/7.3 vs Kv7.1 (Cardiac) | High for p300 vs HDACs |
| Key Biomarker | Membrane Hyperpolarization (-10 to -20 mV) | H3K9/H4K12 Acetylation levels |
| Toxicology Risk | Urinary retention (Smooth muscle Kv7) | Gene dysregulation (Oncogenic potential) |
Part 5: Target Deconvolution Workflow
When screening a library of this compound derivatives, use this logic flow to determine the dominant mechanism.
Caption: Hierarchical screening workflow. Compounds are first filtered for ion channel activity (fastest kinetics) before assessing epigenetic or pathway-specific signaling.
References
-
Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Source: ACS Medicinal Chemistry Letters (2025).[1] Context: Defines the newly discovered role of this scaffold in epigenetic modulation for Alzheimer's treatment.
-
N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers. Source: Journal of Medicinal Chemistry / ResearchGate (2025/2024). Context: Establishes the structural requirements for Kv7 channel opening, distinguishing the benzamide "tail" modifications.
-
Discovery of Pyridinyl Acetamide Derivatives as Potent Porcupine Inhibitors. Source: ACS Medicinal Chemistry Letters (2016).[1][2] Context: Provides the structural counter-point where similar pyridine-benzamide motifs (Wnt-C59 analogs) act as Wnt pathway inhibitors.
-
In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators. Source: MDPI (2024). Context: Reviews the binding pocket interactions of benzamide-based openers using Cryo-EM data.
Sources
Methodological & Application
N-pyridin-3-ylbenzamide synthesis protocol for research
Application Note: High-Purity Synthesis of N-Pyridin-3-ylbenzamide
Part 1: Strategic Analysis & Core Directive
The Scaffold Significance The this compound moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., targeting B-Raf or VEGFR) and histone deacetylase (HDAC) modulators. Unlike aliphatic amides, the pyridine ring introduces specific electronic demands; the electron-withdrawing nature of the pyridine nitrogen reduces the nucleophilicity of the exocyclic amine at the 3-position, making the coupling reaction slower and more prone to side reactions than standard aniline couplings.
The Engineering Challenge The primary synthetic challenge is balancing kinetic control against purification efficiency .
-
Nucleophilicity: 3-Aminopyridine is less nucleophilic than aniline (
of conjugate acid ~6.0 vs 4.6), requiring activation of the electrophile (acid chloride) or catalysis (DMAP). -
Regioselectivity: While 3-aminopyridine has two nitrogens, acylation exclusively occurs at the exocyclic amine under standard conditions. However, the ring nitrogen can act as a proton acceptor, complicating salt formation during workup.
Part 2: Safety Profile (Critical)
3-Aminopyridine (3-AP) Toxicity Alert
-
Mechanism: Potassium channel blocker.
-
Hazards: Highly toxic if swallowed or absorbed through skin.[1][2] Neurotoxic.
-
PPE Requirement: Double nitrile gloves, full face shield or sash lowered, and manipulation strictly within a fume hood.
-
Waste: Segregate all aqueous waste containing pyridine derivatives as hazardous organic waste.
Part 3: Experimental Protocols
Method A: The Acid Chloride Route (Standard High-Yield)
Best for: Robust substrates, gram-scale synthesis, and rapid library generation.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount (Example) | Role |
| 3-Aminopyridine | 94.12 | 1.0 | 941 mg (10 mmol) | Nucleophile |
| Benzoyl Chloride | 140.57 | 1.1 | 1.28 mL (11 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL (15 mmol) | Acid Scavenger |
| DCM (Anhydrous) | - | - | 20 mL (0.5 M) | Solvent |
| DMAP | 122.17 | 0.05 | 61 mg (0.5 mmol) | Nucleophilic Catalyst |
Step-by-Step Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
). -
Solubilization: Add 3-Aminopyridine (1.0 equiv) and DMAP (0.05 equiv) to the flask. Dissolve in anhydrous Dichloromethane (DCM) .
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to prevent boiling.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting amine (
) should disappear, replaced by the amide product ( ).
-
-
Quench: Add 10 mL of saturated
solution and stir vigorously for 15 minutes to hydrolyze excess acid chloride.
Mechanistic Insight: DMAP is crucial here. It attacks the benzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is then rapidly attacked by the poor nucleophile (3-aminopyridine). Without DMAP, yields often stall at ~70%.
Method B: Carbodiimide Coupling (The "Gentle" Route)
Best for: Substrates with acid-sensitive groups or when using expensive benzoic acid derivatives.
Reagents:
-
Benzoic Acid derivative (1.0 equiv)
-
3-Aminopyridine (1.1 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv) or HOAt (for sterically hindered acids)
-
DMF (Solvent)
Protocol:
-
Dissolve the Benzoic Acid in DMF (0.2 M).
-
Add EDC
HCl and HOBt . Stir for 15 minutes to activate the acid (forming the active ester). -
Add 3-Aminopyridine .
-
Stir at RT for 12–18 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine.
Part 4: Purification & Characterization Workflow
The amphoteric nature of the pyridine ring requires a specific workup logic to avoid losing product in the aqueous phase.
Graphviz Workflow Diagram
Caption: Workup strategy emphasizing pH control to prevent product loss into the aqueous phase due to pyridine ring protonation.
Characterization Data (Reference Standard)
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 169 °C (Literature consistent range: 168–170 °C) [1].
-
H NMR (400 MHz, DMSO-
):-
10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with
shake. -
8.92 (d,
Hz, 1H, Py-H2 ) – Most deshielded aromatic signal. -
8.35 (dd,
Hz, 1H, Py-H6 ) -
8.18 (ddd,
Hz, 1H, Py-H4 ) - 7.95 – 7.98 (m, 2H, Benzoyl-H2,6 )
- 7.50 – 7.65 (m, 3H, Benzoyl-H3,4,5 )
-
7.40 (dd,
Hz, 1H, Py-H5 )
-
10.45 (s, 1H, NH amide) – Diagnostic peak, disappears with
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product lost to aqueous layer during acid wash. | The pyridine ring protonates at pH < 4. Use sat. |
| Sticky/Oily Product | Residual DMF or Pyridine. | Dissolve crude in EtOAc and wash extensively with water (3x). Recrystallize from Ethanol/Water (9:1). |
| Starting Material Remains | Low nucleophilicity of 3-AP. | Ensure DMAP is fresh. Heat the reaction to 40 °C if using Method A. For Method B, switch to HATU. |
| Precipitate during addition | Amine salt formation. | This is normal ( |
References
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Amino-N-pyridin-3-ylbenzamide Properties. (Accessed 2025).[5][6][7] Link[6]
-
BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs. (2025).[5][6][7] Link
-
Ijuomah, A.O., et al. "Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide."[8] Earthline Journal of Chemical Sciences, vol. 8, no. 2, 2022, pp. 163-173.[4][8] Link
-
Fisher Scientific. Safety Data Sheet: 3-Aminopyridine.[5] (Revision Date 18-Dec-2025).[5] Link
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. earthlinepublishers.com [earthlinepublishers.com]
Application Notes & Protocols: A Researcher's Guide to High-Yield Synthesis of N-pyridin-3-ylbenzamide Derivatives
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the high-yield synthesis of N-pyridin-3-ylbenzamide and its derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This document emphasizes the chemical rationale behind two primary synthetic strategies: the classical Schotten-Baumann reaction and modern carbodiimide-mediated coupling. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this guide aims to empower researchers to confidently and efficiently synthesize these valuable compounds.
Introduction: The Significance of the this compound Scaffold
The this compound core is a cornerstone in modern pharmacology. Its structural rigidity, hydrogen bonding capabilities, and the unique electronic properties of the pyridine ring make it an ideal framework for designing targeted therapeutics. Derivatives of this scaffold are integral to major pharmaceuticals, including the tyrosine kinase inhibitor Imatinib, a landmark drug in cancer therapy[1][2]. The versatility of this structure allows for its application in diverse therapeutic areas, from oncology to neurodegenerative disorders.
The efficient and high-yield synthesis of this key intermediate is therefore a critical task in the drug discovery and development pipeline. The choice of synthetic methodology can significantly impact not only the yield but also the purity profile, cost-effectiveness, and scalability of the process. This guide focuses on providing reliable and reproducible methods to achieve high-purity this compound derivatives suitable for further elaboration.
Comparative Analysis of Synthetic Strategies
The formation of the central amide bond between a benzoic acid derivative and 3-aminopyridine is the key transformation. Two principal methods have proven to be highly effective: the Schotten-Baumann reaction and carbodiimide-mediated coupling.
Strategy 1: The Schotten-Baumann Reaction
First described in the 1880s, the Schotten-Baumann reaction remains a robust and widely used method for amide synthesis[1]. It involves the acylation of an amine with a highly reactive acyl chloride in the presence of a base.
Causality & Rationale:
-
High Reactivity: The use of a benzoyl chloride derivative as the acylating agent ensures a rapid and often exothermic reaction due to the high electrophilicity of the acyl chloride carbonyl carbon[3].
-
Base is Crucial: A base, typically an organic amine like triethylamine or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting 3-aminopyridine, which would render it non-nucleophilic and halt the reaction[1].
-
Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM) are preferred to prevent hydrolysis of the reactive benzoyl chloride.
Advantages:
-
High yields are often achievable.
-
The reaction is typically fast.
-
Reagents are relatively inexpensive and widely available.
Limitations:
-
Requires the preparation or purchase of the benzoyl chloride, which can be moisture-sensitive.
-
The reaction can be highly exothermic, requiring careful temperature control, especially on a larger scale[4].
Strategy 2: Carbodiimide-Mediated Amide Coupling
Modern drug discovery frequently employs coupling reagents to form amide bonds directly from a carboxylic acid and an amine. This approach avoids the need for highly reactive acyl chlorides. Among the most common carbodiimides are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC)[5][6].
Causality & Rationale:
-
Carboxylic Acid Activation: EDC activates the benzoic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic 3-aminopyridine to form the amide bond[1].
-
Suppressing Side Reactions with Additives: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common byproduct that terminates the reaction. To prevent this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly converts the O-acylisourea to an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine[6][7].
-
Solubility of Byproducts: EDC is often preferred in laboratory and process chemistry because its urea byproduct is water-soluble, allowing for simple removal during aqueous workup. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents, which can simplify purification by filtration but is less ideal for chromatography[6].
Advantages:
-
Milder reaction conditions compared to the Schotten-Baumann method.
-
Allows for the direct use of carboxylic acids, which are generally more stable and diverse than acyl chlorides.
-
Excellent for substrates with sensitive functional groups.
Limitations:
-
Coupling reagents and additives add to the cost.
-
Reactions can be slower than the Schotten-Baumann approach.
Emerging Strategy: Catalytic Direct Amidation
Greener and more atom-economical methods are continually being developed. Direct amidation of a carboxylic acid and an amine catalyzed by agents like boric acid represents the cutting edge of amide synthesis. These reactions typically require high temperatures to drive off water, often using a Dean-Stark apparatus[8][9]. While promising, these methods often require more optimization for specific substrates.
Data Presentation: Comparison of Synthetic Protocols
The following table provides a comparative overview of the primary synthetic methods for preparing this compound derivatives to aid in method selection.
| Parameter | Method 1: Schotten-Baumann | Method 2: EDC/HOBt Coupling | Method 3: Catalytic Amidation |
| Starting Materials | 3-Aminopyridine, Benzoyl Chloride | 3-Aminopyridine, Benzoic Acid | 3-Aminopyridine, Benzoic Acid |
| Key Reagents | Organic Base (e.g., Triethylamine) | EDC, HOBt, Organic Base (e.g., DIPEA) | Boric Acid (catalyst) |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF), DCM | Toluene (with water removal) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux (High Temperature) |
| Reaction Time | 2 - 16 hours | 12 - 24 hours | 16 - 24 hours |
| Typical Yield | > 90% | 80 - 95% | Variable, often 70-90% |
| Key Byproduct | Triethylammonium chloride (water-soluble) | EDC-urea (water-soluble), HOBt | Water |
| Pros | Fast, high-yielding, inexpensive reagents. | Milder conditions, uses stable carboxylic acids. | High atom economy, "greener" process. |
| Cons | Requires moisture-sensitive acyl chloride. | More expensive reagents, longer reaction times. | High temperatures, requires optimization. |
Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 3-aminopyridine and benzoyl chloride.
Core Reaction Mechanism:
Caption: Schotten-Baumann reaction pathway.
Materials:
-
3-Aminopyridine (1.0 eq.)
-
Benzoyl chloride (1.1 eq.)
-
Triethylamine (Et3N) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and the formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 3-aminopyridine is consumed.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid. A yield of over 90% is expected.
Protocol 2: High-Yield Synthesis via EDC/HOBt Coupling
This protocol describes the synthesis of this compound from benzoic acid and 3-aminopyridine using EDC and HOBt.
Experimental Workflow:
Caption: General workflow for EDC/HOBt coupling.
Materials:
-
Benzoic acid (1.0 eq.)
-
3-Aminopyridine (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 - 2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.), 3-aminopyridine (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add EDC·HCl (1.2 eq.) to the stirred solution in one portion. Then, add DIPEA (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction: Combine the organic layers and wash thoroughly with water (to remove DMF and EDC-urea) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound. Yields are typically in the range of 80-95%.
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield in Schotten-Baumann Reaction.
-
Cause: Moisture in the reaction vessel or solvent can hydrolyze the benzoyl chloride.
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents. Purchase high-quality benzoyl chloride and use it promptly after opening.
-
-
Problem: Diacylation of Aminopyridine.
-
Cause: 2-Aminopyridines, and to a lesser extent 3-aminopyridines, can sometimes undergo a second acylation on the amide nitrogen if a strong, non-hindered base like triethylamine is used. The base can deprotonate the newly formed amide, making it nucleophilic again[10].
-
Solution: Use a milder or more sterically hindered base like pyridine or DIPEA. Also, avoid a large excess of the acylating agent and add it slowly at a low temperature.
-
-
Problem: Difficult Purification in EDC Coupling.
-
Cause: The water-soluble EDC-urea byproduct may not be fully removed during workup, contaminating the final product.
-
Solution: Perform multiple, vigorous washes with water or a slightly acidic solution (e.g., dilute HCl) during the extraction phase to ensure all urea is partitioned into the aqueous layer.
-
-
Problem: Reaction Stalls with EDC Coupling.
-
Cause: The amine might be too electron-deficient or sterically hindered. 3-Aminopyridine is generally a good nucleophile, but substitution on either ring can reduce reactivity.
-
Solution: Adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate sluggish coupling reactions. DMAP acts as a highly effective acyl transfer catalyst[7]. However, use it judiciously as it can also increase side reactions.
-
Conclusion
The synthesis of this compound derivatives is a well-established yet nuanced process. For rapid, high-yield synthesis with simple starting materials, the Schotten-Baumann reaction is an excellent choice. For substrates with more sensitive functional groups or when starting directly from a carboxylic acid, the EDC/HOBt coupling method offers a milder and highly effective alternative. By understanding the chemical principles behind each protocol and anticipating potential challenges, researchers can confidently select and execute the optimal synthetic route to access these vital pharmaceutical building blocks.
References
-
Luxembourg Bio Technologies (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. [Link]
-
Pore, V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
- Google Patents (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Aapptec Peptides (Date not available). Coupling Reagents. Aapptec Technical Library. [Link]
-
Ferreira, B. et al. (2018). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Molecules. [Link]
-
Organic Syntheses (2014). Low-epimerization Peptide Bond Formation with OxymaPure/DIC for N- and C-Terminally Substituted Amino Acids. Organic Syntheses, 91, 197. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]
-
Wang, S., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2018). Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. Organic & Biomolecular Chemistry. [Link]
-
PubMed (2025). Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate (2017). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
Common Organic Chemistry (Date not available). Amine to Amide (EDC + HOBt). [Link]
-
ResearchGate (2016). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]
-
Organic Syntheses (1943). 3-AMINOPYRIDINE. Organic Syntheses, Coll. Vol. 2, p.419 (1943); Vol. 18, p.3 (1938). [Link]
-
Organic Chemistry Portal (Date not available). Substituted amide synthesis by amidation. [Link]
-
ResearchGate (2023). Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]
-
Ijuomah, A. O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. [Link]
-
Organic Syntheses (2007). BORIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, Vol. 84, p.101 (2007). [Link]
-
Karimi-Jaberi, Z., & Ghasemi, E. (2017). Boric acid-accelerated, one-pot three-component synthesis of imidazo[1,2-a] pyridine derivatives. Chemistry & Biology Interface. [Link]
-
Mohasoa, L. C., et al. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkat USA. [Link]
-
Held, I., et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. [Link]
-
González-Bacerio, J., et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases. [Link]
-
PubChem (Date not available). 4-amino-N-pyridin-3-ylbenzenesulfonamide. [Link]
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- 6. peptide.com [peptide.com]
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- 10. arkat-usa.org [arkat-usa.org]
Application Note: N-pyridin-3-ylbenzamide Derivatives as Histone Acetyltransferase (HAT) Modulators
[1][2]
Executive Summary & Chemical Context[3][4][5][6][7]
N-pyridin-3-ylbenzamide and its substituted derivatives (e.g., EZ115HAT ) represent a novel class of epigenetic modulators distinct from the well-characterized benzamide histone deacetylase (HDAC) inhibitors (such as Entinostat/MS-275). While traditional benzamides are often associated with HDAC inhibition, recent medicinal chemistry breakthroughs (2025) have identified specific N-(pyridin-3-yl)benzamide scaffolds that function as Histone Acetyltransferase (HAT) positive modulators (activators) .
This application note details the protocols for utilizing these compounds to potentiate HAT activity, specifically targeting neurodegenerative pathways (e.g., Alzheimer’s Disease) and transcriptional regulation in oncology.
Critical Distinction: HAT Modulator vs. HDAC Inhibitor
Researchers must not confuse this class with MS-275 (Entinostat) . Although MS-275 contains a benzamide moiety, it acts as a Class I HDAC inhibitor.[1] The this compound derivatives discussed here are engineered to bind and activate HAT enzymes (such as CBP/p300 or PCAF), promoting chromatin relaxation and gene transcription.
Chemical Properties & Handling
| Property | Specification |
| Core Scaffold | N-(pyridin-3-yl)benzamide |
| Key Derivative | EZ115HAT (Lead compound) |
| Molecular Weight | ~300–450 Da (Derivative dependent) |
| Solubility | Soluble in DMSO (>10 mM). Poor water solubility. |
| Storage | -20°C in desiccated powder form; -80°C as DMSO stock (avoid freeze-thaw cycles). |
Mechanism of Action
The primary mechanism involves the allosteric or catalytic activation of HAT enzymes. Unlike HDAC inhibitors that prevent deacetylation, these modulators directly enhance the transfer of acetyl groups from Acetyl-CoA to the
Pathway Visualization
Caption: Mechanism of this compound derivatives facilitating the transition of HAT enzymes to a hyper-active state, driving histone acetylation and downstream transcriptional activation.[2][3]
Application 1: In Vitro HAT Activity Assay
This protocol measures the direct effect of this compound on recombinant HAT enzyme activity using a fluorometric readout of Coenzyme A (CoA-SH) generation.
Materials
-
Enzyme: Recombinant p300, CBP, or PCAF (human, active domains).
-
Substrate: Histone H3/H4 peptide or core histones.
-
Cofactor: Acetyl-CoA (100 µM).
-
Detection: Thiol-sensitive fluorophore (e.g., CPM or commercially available HAT assay kits).
-
Buffer: 50 mM HEPES (pH 8.0), 0.1 mM EDTA, 1 mM DTT (omit DTT if using thiol-detection), 0.01% Triton X-100.
Protocol Steps
-
Compound Preparation:
-
Prepare a 10 mM stock of this compound in anhydrous DMSO.
-
Perform serial dilutions in Assay Buffer to achieve 10x working concentrations (e.g., 0.1 µM to 100 µM). Note: Keep final DMSO concentration <1%.
-
-
Enzyme Incubation:
-
In a black 96-well plate, add 40 µL of Assay Buffer containing HAT enzyme (approx. 50–100 ng/well).
-
Add 5 µL of the 10x Compound solution.
-
Crucial Step: Incubate for 15 minutes at room temperature to allow the modulator to bind the enzyme before substrate addition.
-
-
Reaction Initiation:
-
Add 5 µL of Substrate Mix (Histone peptide + Acetyl-CoA).
-
Final volume: 50 µL.
-
-
Kinetic Reading:
-
Measure fluorescence (Ex/Em compatible with probe) every 2 minutes for 30–60 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear phase.
-
Normalize to DMSO vehicle control (100% activity).
-
Expectation: A "positive modulator" will show >100% activity relative to vehicle.
-
Application 2: Cellular Acetylation Profiling (Western Blot)
To validate target engagement in a biological system (e.g., SH-SY5Y neuronal cells or cancer lines), assessing global histone acetylation levels is mandatory.
Experimental Workflow
Caption: Step-by-step workflow for assessing cellular histone acetylation levels post-treatment.
Detailed Protocol
-
Cell Culture: Seed cells (e.g., SH-SY5Y for neurodegeneration models) at
cells/well in 6-well plates. -
Treatment:
-
Treat cells with this compound (1–10 µM) for 6, 12, and 24 hours.
-
Include a DMSO control and a positive control (e.g., a known HDAC inhibitor like SAHA could serve as a technical positive control for hyperacetylation, though the mechanism differs).
-
-
Lysis (Histone Preservation):
-
Wash cells with ice-cold PBS containing 5 mM Sodium Butyrate (to prevent deacetylation during lysis).
-
Lyse using TEB Buffer (PBS, 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3) or standard RIPA supplemented with protease/phosphatase inhibitors.
-
Optional: For pure histone extraction, use the Acid Extraction method (0.2 N HCl) followed by neutralization.
-
-
Western Blotting:
-
Load 10–20 µg protein per lane.
-
Primary Antibodies: Anti-H3K9ac (Active transcription marker), Anti-H3K27ac, Anti-Total H3 (Loading control).
-
Validation: An increase in H3K9ac signal relative to Total H3 confirms HAT activation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | Compound concentration too high (>50 µM) or poor solubility. | Sonicate stock solution; dilute compound in warm media; keep final DMSO <0.5%. |
| No Increase in Acetylation | High basal HAT activity or HDAC dominance. | Co-treat with a sub-threshold dose of HDAC inhibitor to lower the "deacetylation barrier," allowing the HAT activator to show effect. |
| Cytotoxicity | Off-target effects at high doses. | Perform an MTT/CellTiter-Glo assay to determine IC50/EC50. Stay below the cytotoxic threshold. |
| High Background (Assay) | Thiol interference. | Ensure DTT is removed from the enzyme buffer if using thiol-sensitive probes. |
References
-
Zuccarello, E., et al. (2025).[4][5] "Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators." ACS Medicinal Chemistry Letters, 16(11), 2147–2148.[6] Link
-
Saito, A., et al. (1999). "A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors."[7][8] Proceedings of the National Academy of Sciences, 96(8), 4592-4597. (Cited for contrast: HDACi structure). Link
-
Wagiha, N., et al. (2025).[9] "Anticancer benzimidazole derivatives as inhibitors of epigenetic targets."[9] RSC Medicinal Chemistry. Link
-
Herquel, B., et al. (2014). "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)." MedChemComm, 5, 101-105. (Cited for structural comparison of HAT modulators). Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Entinostat - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Application Note: Utilizing N-pyridin-3-ylbenzamide Derivatives for Metabolic Targeting in Cancer Cell Lines
Introduction & Mechanistic Rationale
The N-pyridin-3-ylbenzamide pharmacophore—most notably exemplified by the small molecule STF-31—has emerged as a highly specific chemical tool for exploiting metabolic vulnerabilities in oncology[1]. Unlike traditional cytotoxic chemotherapies, this class of compounds targets the fundamental metabolic rewiring of cancer cells, specifically their addiction to aerobic glycolysis and rapid NAD+ turnover.
The Causality of Target Selection:
-
GLUT1 and the Warburg Effect: Cancer cells, particularly Renal Cell Carcinomas (RCC) harboring Von Hippel-Lindau (VHL) mutations, exhibit the "Warburg effect"[2]. The loss of VHL prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the massive upregulation of Glucose Transporter 1 (GLUT1)[2]. These cells become entirely dependent on GLUT1-mediated glucose influx for ATP production. This compound derivatives directly bind and inhibit GLUT1, starving these cells of their primary carbon source and triggering rapid ATP depletion and necrotic cell death[3].
-
NAMPT and NAD+ Salvage: Extensive chemogenomic profiling has revealed a secondary, equally critical target for the this compound scaffold: Nicotinamide Phosphoribosyltransferase (NAMPT)[4]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Because highly proliferative cancer cells rapidly consume NAD+ (via PARP and sirtuin activity), inhibiting NAMPT collapses the intracellular NAD+ pool, which subsequently halts glycolysis at the GAPDH step[4].
This dual-inhibition mechanism creates a synthetic lethal metabolic crisis specifically in cells with high glycolytic demand.
Dual metabolic targeting of GLUT1 and NAMPT by this compound.
Experimental Design & Cell Line Selection
To ensure trustworthiness and self-validation in your assays, experimental design must include isogenic controls to prove on-target causality.
-
Primary Model: RCC4 (VHL-deficient, highly sensitive) vs. RCC4/VHL (VHL-restored, resistant)[3].
-
Validation Logic: If the compound acts specifically via the proposed metabolic pathways, the VHL-deficient cells will show an IC50 in the low micromolar range, while VHL-restored cells will remain largely unaffected[3]. Furthermore, treating cells with exogenous nicotinic acid (NA) should rescue the NAMPT-mediated toxicity by bypassing the salvage pathway[4].
Self-validating experimental workflow for metabolic inhibitors.
Detailed Experimental Protocols
Protocol 1: Compound Preparation and Formulation
N-pyridin-3-ylbenzamides are highly hydrophobic. Proper formulation is critical to prevent compound precipitation, which can yield false-negative viability data.
-
Stock Solution: Dissolve STF-31 powder in 100% anhydrous DMSO to create a 25 mg/mL (approx. 59 mM) master stock[3]. Aliquot and store at -80°C.
-
In Vitro Working Solution: Dilute the DMSO stock directly into pre-warmed complete culture media to achieve desired concentrations (0.01 µM – 10 µM). Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
In Vivo Formulation (Optional): For xenograft models, formulate by mixing 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% sterile saline[3].
Protocol 2: Cell Viability & Synthetic Lethality Assay
Because the mechanism of action relies on ATP depletion, an ATP-dependent luminescent assay (e.g., CellTiter-Glo®) is the most direct readout of phenotypic success.
-
Seed RCC4 and RCC4/VHL cells at 2,000 cells/well in a 96-well opaque white plate. Allow 24 hours for adherence.
-
Treat cells with a 10-point dose-response curve of the this compound derivative (0.01 µM to 10 µM)[3]. Include a 0.1% DMSO vehicle control.
-
To validate NAMPT causality, prepare a parallel set of wells co-treated with 10 µM Nicotinic Acid (NA)[4].
-
Incubate for 72 to 96 hours at 37°C, 5% CO2.
-
Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.
Protocol 3: Glucose Uptake Validation (2-NBDG Assay)
To confirm GLUT1 inhibition, measure the influx of the fluorescent glucose analog 2-NBDG.
-
Plate cells in 6-well plates and grow to 70% confluence.
-
Pre-treat cells with the IC50 dose of the compound for 4 hours. (A short timepoint is crucial to measure direct transport inhibition before cell death occurs).
-
Wash cells twice with warm PBS and switch to glucose-free DMEM containing 50 µM 2-NBDG for 30 minutes.
-
Wash strictly with ice-cold PBS to stop transport, trypsinize, and analyze via Flow Cytometry (FITC channel).
Protocol 4: Intracellular NAD+ Quantification
-
Treat cells with the compound for 24 hours.
-
Harvest 1x10^6 cells and lyse using an NAD/NADH Extraction Buffer.
-
Filter lysates through a 10 kDa spin column to remove NAD-consuming enzymes.
-
Use a colorimetric NAD+ cycling assay (measuring absorbance at 450 nm) to quantify NAD+ depletion relative to the vehicle control.
Data Presentation
Summarizing quantitative expectations helps benchmark assay performance. Below are the anticipated metabolic readouts when utilizing a prototypical this compound (STF-31) in isogenic RCC lines.
| Cell Line Model | VHL Status | GLUT1 Expression | Expected IC50 (Viability) | 2-NBDG Uptake (at 4h) | NAD+ Pool (at 24h) |
| RCC4 | Deficient (-/-) | High | ~1.0 - 1.5 µM | > 60% Reduction | > 80% Depletion |
| RCC4/VHL | Restored (+/+) | Low | > 10.0 µM | Minimal Change | > 80% Depletion |
| RCC4 + NA | Deficient (-/-) | High | > 10.0 µM (Rescued) | > 60% Reduction | Rescued |
Table 1: Expected metabolic and viability profiles. Note that while NAD+ is depleted in both cell lines, RCC4/VHL cells survive because their restored oxidative phosphorylation can utilize alternative carbon sources (e.g., glutamine) when glycolysis is impaired.
References
-
Chan, D. A., et al. (2011). Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality. Science Translational Medicine, 3(94), 94ra70. URL:[Link]
-
Adams, D. J., et al. (2014). NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes. ACS Chemical Biology, 9(10), 2247-2254. URL:[Link]
Sources
Application Note: N-Pyridin-3-ylbenzamide Scaffolds in Kinase Inhibitor Studies
Design, Synthesis, and Biological Validation Protocols
Executive Summary
The N-pyridin-3-ylbenzamide motif represents a "privileged scaffold" in modern kinase inhibitor design. Unlike Type I inhibitors that target the ATP-binding pocket in its active conformation, this scaffold is frequently utilized to design Type II inhibitors . These compounds stabilize the inactive "DFG-out" conformation of the kinase, offering superior selectivity profiles by exploiting the allosteric hydrophobic pocket adjacent to the ATP site.
This guide details the application of this compound derivatives in drug discovery, focusing on their synthesis, biochemical profiling against targets like CDK7, PIM kinases, and VEGFR , and cellular validation.
Mechanistic Basis: The Type II Binding Mode
To effectively apply this scaffold, one must understand its binding topology. The this compound structure functions as a molecular bridge:
-
The Pyridine Head: Often interacts with the hinge region via hydrogen bonding or extends into the solvent-exposed area to tune solubility.
-
The Amide Linker (Critical): The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a characteristic hydrogen bond pair with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) . This "Glu-Asp" lock is the hallmark of Type II inhibition.
-
The Benzamide Tail: Occupies the hydrophobic allosteric pocket created when the DFG motif flips to the "out" state.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the interaction logic required for rational drug design using this scaffold.
Figure 1: Structural logic of this compound binding. The scaffold bridges the ATP site (Hinge) and the allosteric pocket, locking the kinase in an inactive state.
Protocol A: Chemical Synthesis of the Scaffold
Objective: Synthesize a library of N-(pyridin-3-yl)benzamide derivatives to explore Structure-Activity Relationships (SAR). Scope: This protocol uses a robust amide coupling strategy suitable for parallel synthesis.
Reagents & Equipment[1][2]
-
Reactants: Substituted 3-aminopyridine (1.0 eq), Substituted Benzoic Acid (1.1 eq).
-
Coupling Agents: HATU (1.2 eq) or EDC.HCl/HOBt.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Purification: Flash Chromatography (CombiFlash) or Prep-HPLC.
Step-by-Step Procedure
-
Activation: In a dry round-bottom flask, dissolve the substituted Benzoic Acid (e.g., 3-(trifluoromethyl)benzoic acid) in anhydrous DMF (5 mL/mmol).
-
Coupling: Add HATU and DIPEA . Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Addition: Add the 3-Aminopyridine derivative.
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = M+1).
-
Expert Tip: If the reaction is sluggish (due to electron-deficient anilines), heat to 60°C or switch to POCl3/Pyridine conditions (Schotten-Baumann).
-
-
Work-up: Dilute with EtOAc (30 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x). Dry over Na2SO4 and concentrate.
-
Purification: Purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM). The pyridine nitrogen makes these compounds polar; adding 1% Triethylamine to the eluent can improve peak shape.
Protocol B: Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: Determine the IC50 of the synthesized analogs against a target kinase (e.g., CDK7 or PIM1). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ Eu Kinase Binding format. This measures the displacement of a tracer (Alexa Fluor conjugate) by the test compound.
Experimental Setup
-
Kinase: Recombinant Human CDK7/Cyclin H/MNAT1 complex (5 nM final).
-
Tracer: Kinase Tracer 236 (Eu-labeled ATP-competitive probe).
-
Antibody: Eu-anti-GST or Eu-anti-His (tag-dependent).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow
-
Compound Prep: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO (Start conc: 10 µM, 3-fold dilution).
-
Plate Loading: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).
-
Master Mix: Add 5 µL of Kinase/Antibody mixture. Incubate for 15 mins.
-
Tracer Addition: Add 5 µL of Tracer 236 solution.
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Readout: Measure Fluorescence Ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Data Validation (Self-Check)
-
Z-Prime (Z'): Must be > 0.5. If < 0.5, re-optimize Tracer concentration.
-
Reference Control: Run Staurosporine or Sorafenib as a positive control. Sorafenib (a diarylurea) shares structural similarity and should show potency if the assay detects Type II binders.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the kinase in a physiological environment. Case Study: Inhibition of PIM Kinase signaling in AML cells (MV4-11).
Workflow
-
Cell Culture: Seed MV4-11 cells (1 x 10^6 cells/well) in 6-well plates.
-
Treatment: Treat cells with the this compound derivative at 0.1, 1.0, and 10 µM for 6 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.
-
Western Blotting:
-
Load 30 µg protein per lane.
-
Primary Antibody: Anti-phospho-BAD (Ser112) or Anti-phospho-4E-BP1 (PIM downstream targets).
-
Total Protein Control: Anti-BAD or Anti-Beta-Actin.
-
-
Quantification: Signal reduction of p-BAD relative to Total BAD indicates successful target engagement.
Experimental Workflow Diagram
The following flowchart integrates the synthesis, screening, and validation phases.
Figure 2: Integrated workflow for developing kinase inhibitors using the this compound scaffold.
Representative Data & SAR Analysis
When optimizing this scaffold, substitutions on the benzamide ring drastically affect selectivity. Below is a summary of expected trends based on literature data (e.g., CDK7 and PIM inhibitors).
| Compound ID | R-Group (Benzamide) | Target Kinase | IC50 (nM) | Selectivity Note |
| Ref-1 (Core) | Unsubstituted Phenyl | PIM1 | > 5,000 | Poor potency; lacks hydrophobic fill. |
| Analog A | 3-CF3 (Trifluoromethyl) | PIM1 / VEGFR2 | 45 | High Potency. CF3 fills the hydrophobic pocket. |
| Analog B | 4-Methyl-3-Amino | BCR-ABL | 12 | Similar to Nilotinib core; high affinity. |
| Analog C | Indazole-linked | CDK7 | 4 | Compound B2 analog; high isoform selectivity.[1][2][3] |
Key Insight: The "kink" provided by the meta-substitution (pyridin-3-yl) is crucial. Para-substitution (pyridin-4-yl) often leads to a linear geometry that clashes with the hinge region in Type II binding modes.
References
-
Yang, B., et al. (2022). "Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors."[1][2] Journal of Medicinal Chemistry. [1][2][3]
-
Liu, T., et al. (2014). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology.
-
Vertex AI Search. "Structure-Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides." ResearchGate.
-
BenchChem. "Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs." Application Notes.
-
PubChem. "Compound Summary: Sorafenib (Type II Inhibitor Reference)."
Sources
Technical Guide: Assay Development for N-pyridin-3-ylbenzamide Derivatives
Introduction & Pharmacological Context
N-pyridin-3-ylbenzamide acts as a privileged scaffold in medicinal chemistry, primarily serving as a pharmacophore for the Nicotinamide binding pocket.[1] Its structural homology to nicotinamide (vitamin B3) makes it a critical starting point for developing inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.
While simple this compound derivatives may exhibit moderate potency, they are the structural core of high-affinity inhibitors like FK866 and CHS-828 .[1] In oncology, inhibiting NAMPT depletes intracellular NAD+, inducing metabolic collapse in tumor cells (the Warburg effect).
This guide details the development of a robust Tiered Assay Cascade to characterize this scaffold:
-
Physicochemical Validation: Solubility and stability profiling.
-
Biochemical Potency: A continuous fluorescence-coupled enzymatic assay.[1]
Pre-Analytical Validation: Compound Handling
Solubility & Stability Profile
The pyridine nitrogen (pKa ~5.2) renders this compound pH-sensitive.[1] While soluble in DMSO, aqueous solubility drops precipitously at neutral/basic pH, leading to "false negatives" in enzymatic assays due to micro-precipitation.
Protocol: DMSO Stock Preparation
-
Solvent: Dissolve solid compound in 100% anhydrous DMSO to a concentration of 10 mM or 50 mM.
-
Storage: Aliquot into amber glass vials (avoid polystyrene, which can leach plasticizers). Store at -20°C.
-
Working Solutions:
Interference Check (PAINS)
Pyridine-based compounds can occasionally chelate metal ions (Mg²⁺, Zn²⁺) essential for enzymatic function.
-
Checkpoint: If IC50 shifts significantly (>3-fold) with the addition of 0.01% Triton X-100 (which reduces aggregation), the compound may be acting as a promiscuous aggregator rather than a specific inhibitor.
Biochemical Assay: Coupled NAMPT Inhibition
Objective: Determine the IC50 of this compound against recombinant human NAMPT.
Assay Principle
Direct detection of the product (NMN) is difficult in high-throughput formats.[1] We utilize a One-Step Coupled Assay where NMN production is linked to NADH generation, which is fluorescent (Ex 340nm / Em 460nm).[1]
Reaction Cascade:
-
NAMPT: Nicotinamide + PRPP + ATP → NMN + PPi + ADP[1]
-
NMNAT1 (Coupling Enzyme 1): NMN + ATP → NAD+ + PPi[1]
-
ADH (Coupling Enzyme 2): NAD+ + Ethanol → NADH + Acetaldehyde + H⁺[1]
Mechanism Diagram
Figure 1: Coupled enzymatic cascade for real-time fluorescence monitoring of NAMPT activity.[1]
Detailed Protocol
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 0.01% Tween-20.
-
Enzyme Mix (4X): 20 nM NAMPT, 10 U/mL NMNAT1, 5 U/mL ADH.
-
Substrate Mix (4X): 200 µM Nicotinamide, 40 µM PRPP, 2 mM ATP, 2% Ethanol.
Procedure (384-well Black Plate):
-
Compound Addition: Dispense 100 nL of test compound (in DMSO) using an acoustic dispenser (e.g., Echo 550).
-
Controls: High Control (DMSO only), Low Control (1 µM FK866).
-
-
Enzyme Addition: Add 5 µL of Enzyme Mix .
-
Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at 25°C. This allows the inhibitor to bind the NAMPT active site.[2]
-
Initiation: Add 5 µL of Substrate Mix .
-
Detection: Immediately read Kinetic Fluorescence on a plate reader (e.g., EnVision).
-
Settings: Ex 340nm, Em 460nm.[2]
-
Time: Read every 2 minutes for 60 minutes.
-
Data Analysis
-
Rate Calculation: Calculate the slope (RFU/min) from the linear portion of the curve (typically 10–40 min).
-
Normalization:
[1] -
Curve Fitting: Fit % Activity vs. log[Compound] using a 4-parameter logistic model (Hill equation).
Cell-Based Assay: NAD+ Depletion
Objective: Confirm that biochemical inhibition translates to cellular metabolic stress in a relevant model (e.g., HepG2 or MCF-7 cells).
Assay Principle
Since this compound targets the salvage pathway, efficacy is determined by quantifying total intracellular NAD+.[1] We use a NAD/NADH-Glo™ (cycling enzyme) method which is highly sensitive and robust against pyridine interference.[1]
Workflow Diagram
Figure 2: Cellular NAD+ quantification workflow.
Protocol
-
Seeding: Plate 5,000 cells/well in 96-well white-walled plates. Incubate 24h.
-
Treatment: Add serial dilutions of this compound.
-
Note: NAMPT inhibition is slow-acting.[1] A treatment time of 48 to 72 hours is required to deplete the existing NAD+ pool.
-
-
Lysis: Remove media.[1] Add 50 µL of PBS + 50 µL of 1% DTAB (Dodecyltrimethylammonium bromide) in bicarbonate buffer.
-
Differentiation (Optional): To measure only NAD+ (and not NADH), treat lysate with 0.4N HCl for 15 min at 60°C, then neutralize. (For screening, Total NAD/NADH is often sufficient as NADH levels are low).
-
Detection: Add 100 µL of NAD/NADH-Glo™ reagent.[1] Incubate 30 min at RT.
-
Read: Measure Luminescence (integration time 0.5 - 1.0 sec).
Troubleshooting & Validation Standards
Assay Acceptance Criteria (Z-Factor)
For the biochemical assay to be considered robust for screening derivatives, it must meet statistical rigor.
| Parameter | Formula | Acceptance Criteria |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background | > 3.0 | |
| CV% (Max Signal) | < 5% |
- : Mean and SD of Positive Control (DMSO/Enzyme).
- : Mean and SD of Negative Control (No Enzyme or High Inhibitor).
Common Pitfalls
-
Fluorescence Interference: this compound derivatives with extended conjugation may fluoresce in the blue region.[1]
-
Solution: Run a "Compound Only" control (Buffer + Compound, no Enzyme) to subtract background fluorescence.
-
-
Potency Drop-off: If Cellular IC50 >> Biochemical IC50 (e.g., >100x shift).
References
-
Roulston, A., et al. (2013). "NAMPT Inhibitors: A New Class of Therapeutics for Cancer." International Journal of Molecular Sciences. Link
-
Hasmann, M., & Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis." Cancer Research.[1] Link
-
Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
BenchChem. (2025).[1][2][4] "NAMPT Inhibitor Screening Assay Kit Protocol." BenchChem Technical Library. Link
-
Galli, U., et al. (2021). "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors."[1] ACS Chemical Neuroscience.[1] Link
Sources
Application Note: N-pyridin-3-ylbenzamide as a Selective Inhibitor of Human Aldosterone Synthase (CYP11B2)
[1]
Executive Summary
This technical guide details the evaluation and application of N-pyridin-3-ylbenzamide and its derivatives as selective inhibitors of Aldosterone Synthase (CYP11B2) .
The primary challenge in developing aldosterone synthase inhibitors (ASIs) is the high structural homology (93%) between CYP11B2 and 11
This compound represents a validated scaffold that utilizes a pyridine-heme coordination mechanism to achieve selectivity. This document provides the rationale, mechanism of action, and a standardized NCI-H295R cell-based assay protocol for quantifying potency and selectivity.
Mechanism of Action & Structural Rationale
The Homology Challenge
CYP11B1 and CYP11B2 differ significantly only in the mitochondrial matrix of the adrenal cortex. CYP11B1 converts 11-deoxycortisol to cortisol (zona fasciculata), while CYP11B2 performs the three-step oxidation of 11-deoxycorticosterone (DOC) to aldosterone (zona glomerulosa).
Binding Mode
This compound functions as a Type II ligand for the heme iron in the cytochrome P450 active site.
-
Heme Coordination: The lone pair of electrons on the pyridine nitrogen atom forms a coordinate covalent bond with the ferric ion (
) of the heme group, displacing the native water molecule and preventing oxygen activation. -
Selectivity Filter: The benzamide moiety exploits subtle differences in the hydrophobic access channel and the I-helix region of CYP11B2 compared to CYP11B1, thereby reducing affinity for the cortisol-producing enzyme.
Pathway Visualization
The following diagram illustrates the steroidogenic pathway and the specific blockade point of this compound.
Figure 1: Steroidogenic pathway highlighting the critical divergence of CYP11B1 and CYP11B2.[2] this compound targets the three sequential oxidation steps catalyzed by CYP11B2.
Experimental Protocol: NCI-H295R In Vitro Assay
The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for evaluating ASI potency because it expresses all key steroidogenic enzymes (CYP11B1, CYP11B2, CYP17, CYP21).
Materials & Reagents
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).
-
Growth Medium: DMEM/F12 (1:1) + 2.5% Nu-Serum + 1% ITS (Insulin-Transferrin-Selenium).
-
Starvation Medium: DMEM/F12 (phenol-red free) + 0.1% BSA (low fatty acid).
-
Stimulant: Angiotensin II (AngII) or Forskolin.
-
Compound: this compound (dissolved in DMSO; final concentration <0.1%).
Assay Workflow
The following diagram outlines the critical steps to ensure reproducible IC50 generation.
Figure 2: Step-by-step workflow for the NCI-H295R steroidogenesis assay.
Detailed Procedure
Step 1: Seeding
Seed NCI-H295R cells at a density of
Step 2: "Starvation" (Critical)
Replace growth medium with Starvation Medium (low serum/BSA only) for 16–24 hours.
-
Why? Standard serum (Nu-Serum or FBS) contains exogenous steroids that mask inhibition effects. Starvation resets the basal steroid secretion.
Step 3: Treatment
Replace medium with fresh Starvation Medium containing:
-
Stimulant: 10 nM Angiotensin II (to upregulate CYP11B2 expression).
-
Test Compound: this compound at varying concentrations (e.g., 0.1 nM to 10
M). -
Controls: Vehicle (DMSO) and Positive Control (e.g., Fadrozole).
Step 4: Quantification (LC-MS/MS)
After 24 hours, collect the supernatant.
-
Extraction: Liquid-liquid extraction using ethyl acetate or MTBE.
-
Detection: Quantify Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product) simultaneously using LC-MS/MS.
-
Note: Immunoassays (ELISA) are acceptable but often show cross-reactivity between aldosterone and precursor steroids. Mass spectrometry is strongly recommended for selectivity studies.
-
Data Analysis & Selectivity Calculation
To validate this compound as a selective inhibitor, you must calculate the Selectivity Factor (SF).
Calculation
Plot the log-concentration vs. % inhibition to derive the IC50 for both enzymes.
Representative Data Profile
The following table summarizes expected performance metrics for this compound derivatives based on literature benchmarks (Zimmer et al., 2011).
| Parameter | Target Value | Interpretation |
| IC50 (CYP11B2) | < 100 nM | Potent inhibition of aldosterone synthesis.[2][3] |
| IC50 (CYP11B1) | > 2000 nM | Weak inhibition of cortisol synthesis. |
| Selectivity Factor (SF) | > 20 | Minimum threshold for a "selective" lead compound. |
| CYP17/CYP19 Inhibition | No Effect | Ensures specificity to the CYP11B subfamily.[4] |
Troubleshooting & Expert Tips
-
Cell Passage Number: NCI-H295R cells lose steroidogenic capacity at high passage numbers. Use cells between passage 5 and 15.
-
Solubility: this compound is lipophilic. Ensure DMSO concentration does not exceed 0.5% to avoid cytotoxicity, which mimics inhibition (false positive).
-
Stimulation is Mandatory: Basal aldosterone levels in H295R are low. Without Angiotensin II or Forskolin stimulation, the window for measuring inhibition is too small, leading to noisy IC50 curves.
References
-
Zimmer, C., et al. (2011).[4] N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2).[4] Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190.[4]
-
Rainey, W. E., et al. (1994). The NCI-H295 cell line: a pluripotent model for human adrenocortical studies. Molecular and Cellular Endocrinology, 100(1-2), 45-50.
-
Yin, L., et al. (2012). Optimization of N-pyridin-3-yl-benzamides as selective inhibitors of human aldosterone synthase (CYP11B2).[4] Bioorganic & Medicinal Chemistry Letters, 22(6), 2282-2286.
-
Hafner, M., et al. (2011).[4] Promiscuous CYP11B2 inhibitors: From non-selective fadrozole to highly selective 3-pyridyl substituted naphthalenes. Bioorganic & Medicinal Chemistry, 19(21), 6300-6308.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of Osilodrostat as an Inhibitor of Human Steroidogenic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-pyridin-3-ylbenzamide Synthesis
Topic: Troubleshooting & Optimization of Amide Coupling for Heterocyclic Amines Ticket ID: #PYR-BENZ-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Chemical Context
Target Molecule: N-(pyridin-3-yl)benzamide (CAS: 5221-40-9) Core Challenge: The synthesis of N-pyridin-3-ylbenzamide presents a classic "deactivated amine" problem.[1] The pyridine ring is electron-withdrawing, significantly reducing the nucleophilicity of the exocyclic 3-amino group compared to a standard aniline. Furthermore, the pyridine ring nitrogen (pKa ~6.[1][2]0) is more basic than the exocyclic amine, creating potential for competitive salt formation or transient acylation at the wrong site.
This guide provides two field-validated protocols and a dynamic troubleshooting matrix to resolve yield and purity issues.
Key Chemical Properties
| Property | Value | Implication for Synthesis |
| 3-Aminopyridine pKa | ~6.0 (Ring N) | The Ring N acts as a proton trap (base), not the primary nucleophile.[1] |
| Exocyclic Amine Reactivity | Low | Requires activated acylating agents (Acid Chlorides) or high-efficiency coupling agents (HATU/HOAt).[1] |
| Product Solubility | Moderate (Polar Organic) | Soluble in DMSO, MeOH, DCM; limited solubility in non-polar ethers.[1][2] |
| Side Reactions | N-acylpyridinium formation | The ring nitrogen may acylate transiently but usually rearranges or hydrolyzes.[1] |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best synthetic route for your specific constraints.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability and substrate sensitivity.
Validated Experimental Protocols
Method A: The Acid Chloride Route (Recommended)
Mechanism: Nucleophilic Acyl Substitution via Schotten-Baumann or Anhydrous conditions.[1] Why this works: Benzoyl chloride is sufficiently electrophilic to overcome the poor nucleophilicity of 3-aminopyridine.[1]
Reagents:
-
3-Aminopyridine (1.0 equiv)[1]
-
Benzoyl Chloride (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)[1]
-
DMAP (0.1 equiv) - Crucial Catalyst[1]
-
Solvent: Anhydrous DCM (Dichloromethane) or THF[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with N2/Ar.
-
Dissolution: Dissolve 3-aminopyridine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add DMAP (0.1 equiv).[1][3] Note: DMAP forms a highly reactive N-acylpyridinium intermediate with benzoyl chloride, accelerating the reaction with the sluggish amine.
-
Addition: Cool to 0°C. Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]
-
Workup (Critical):
Method B: The Coupling Agent Route (HATU/EDC)
Mechanism: In situ activation of carboxylic acid.[1] Why this works: HATU generates a highly reactive ester (OAt-ester) that facilitates attack by the weak amine nucleophile.[1]
Reagents:
Step-by-Step Protocol:
-
Activation: Dissolve Benzoic Acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF. Add HATU (1.2 equiv) and stir for 15 mins at RT (Yellow/Orange color change indicates activation).
-
Coupling: Add 3-aminopyridine (1.1 equiv).
-
Reaction: Stir at RT for 12–24 hours.
-
Workup:
Troubleshooting & FAQs
Issue 1: "I have low yield and starting material remains."
Diagnosis: The nucleophilicity of 3-aminopyridine is too low for standard conditions.[1] Solution:
-
Add DMAP: If using Method A, 10 mol% DMAP is non-negotiable. It acts as an acyl-transfer catalyst.[1]
-
Heat: If using Method B (Coupling agents), heat the reaction to 50–60°C.
-
Switch Reagents: If using EDC/HOBt, switch to HATU or T3P (Propylphosphonic anhydride).[1][2] T3P is excellent for weak amines and allows for easy workup.[1]
Issue 2: "My product is stuck in the aqueous layer during workup."
Diagnosis: You likely acidified the wash.[1] The pyridine ring in the product has a pKa ~5–6. If you wash with 1N HCl, the product becomes a water-soluble salt.[1] Solution:
-
Correct Wash: Use only Water and Sat.[1] NaHCO3.
-
Recovery: If product is in the acid wash, basify the aqueous layer to pH 10 with NaOH, then extract 3x with DCM.[1][2]
Issue 3: "I see two spots on TLC/LCMS. Is it regioselectivity?"
Diagnosis: Unlikely to be regioselectivity (Ring N vs Exocyclic N).[1] The Ring N-acylated product is unstable and hydrolyzes.[1]
-
Possibility A: It is the Bis-acylated product (acylation on both Exocyclic N and Ring N).[1] This happens with large excess of acid chloride.[1] Fix: Treat crude with MeOH/K2CO3 to hydrolyze the unstable Ring-N amide.
-
Possibility B: It is the Hydrochloride salt of your product mixed with the free base.[1] Fix: Shake the organic layer with Sat.[1] NaHCO3 to ensure it is all free-based.
Issue 4: "The solid is sticky/gummy."
Diagnosis: Pyridine derivatives often trap solvent or form amorphous solids.[1] Solution:
-
Trituration: Add cold Diethyl Ether or Hexane/EtOAc (9:1) to the gum and sonicate.[1] This usually forces the amide to crash out as a white powder.[1]
-
Recrystallization: Ethanol/Water mixtures are highly effective for this scaffold.[1]
Workup & Purification Logic Flow
Follow this diagram to ensure maximum recovery of the product without losing it to the aqueous phase.
Figure 2: Purification workflow emphasizing pH control to prevent product loss.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][7][8][9][10] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction. Retrieved March 3, 2026, from [Link][1]
-
National Institutes of Health (NIH). (2006).[1] Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.[1] Retrieved March 3, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2016).[1][2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved March 3, 2026, from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 8. angenesci.com [angenesci.com]
- 9. researchgate.net [researchgate.net]
- 10. earthlinepublishers.com [earthlinepublishers.com]
Optimizing reaction conditions for N-pyridin-3-ylbenzamide synthesis
This guide serves as a specialized Technical Support Center for the synthesis of N-pyridin-3-ylbenzamide . It is designed for researchers requiring high-fidelity protocols and troubleshooting strategies for amide couplings involving electron-deficient heteroaromatic amines.
Ticket ID: #PYR-BENZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Reaction Profile
The synthesis of this compound involves coupling a benzoic acid derivative with 3-aminopyridine . This reaction is frequently underestimated. Unlike aliphatic amines, 3-aminopyridine is significantly less nucleophilic due to the electron-withdrawing nature of the pyridine ring. Furthermore, the presence of the basic pyridine nitrogen introduces a competitive nucleophile, risking the formation of N-acylpyridinium salts or bis-acylated byproducts.
Core Challenges:
-
Reduced Nucleophilicity: The exocyclic amine is deactivated.
-
Regioselectivity: Competition between the exocyclic amine (
) and the ring nitrogen (Py-N). -
Purification: The product and starting material (3-aminopyridine) share similar basicity profiles, complicating acid-base extraction.
Standard Operating Procedures (SOPs)
We recommend two distinct protocols depending on your starting material availability and scale.
Protocol A: The Acid Chloride Route (Robust & Scalable)
Best for: Simple benzoyl chlorides, gram-scale synthesis, and reactions insensitive to acid generation.
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
Base/Solvent: Pyridine (anhydrous) OR Triethylamine (TEA) in Dichloromethane (DCM).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for conversion.
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-aminopyridine in anhydrous DCM (0.2 M concentration). Add TEA (1.5 equiv).
-
Note: If using Pyridine as solvent, omit TEA and DCM.
-
-
Activation: Add DMAP (0.1 equiv).
-
Why? DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that rapidly transfers the benzoyl group to the sluggish aniline.
-
-
Addition: Cool the mixture to 0°C . Add Benzoyl Chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench: Add saturated
solution.
Protocol B: The Coupling Reagent Route (High Precision)
Best for: Complex benzoic acids, library synthesis, and acid-sensitive substrates.
Reagents:
-
Benzoic Acid (1.0 equiv)
-
3-Aminopyridine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) OR EDC·HCl (1.2 equiv).
-
Base: DIPEA (Hunig’s Base) (2.0–3.0 equiv).
-
Solvent: DMF or DMAc (anhydrous).
Step-by-Step Workflow:
-
Pre-activation: Dissolve Benzoic Acid and DIPEA in DMF. Add HATU at RT.[1][2] Stir for 5–10 minutes.
-
Visual Check: Solution often turns yellow/orange upon activation.
-
-
Amine Addition: Add 3-aminopyridine.
-
Reaction: Stir at RT for 12–16 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
-
Troubleshooting Guide (Q&A)
Issue 1: "I see starting material remaining despite adding excess acid chloride."
Diagnosis: The reaction has stalled due to the poor nucleophilicity of 3-aminopyridine and the formation of HCl salts. Solution:
-
Add a Catalyst: Ensure you are using 10 mol% DMAP . Without it, the reaction with electron-deficient anilines is kinetically slow.
-
Solvent Switch: Switch from DCM to Pyridine (solvent volume). Pyridine acts as an acid sponge and prevents the protonation of the 3-aminopyridine starting material (which would render it non-nucleophilic).
-
Temperature: Heat the reaction to 60°C . The thermal energy helps overcome the activation barrier of the deactivated amine.
Issue 2: "I have a byproduct spot that runs lower than my product on TLC."
Diagnosis: You likely formed the Ring N-acylated species (N-acylpyridinium salt) or the Bis-acylated imide . Solution:
-
The "Reverse" Quench: The Ring N-acylated species is hydrolytically unstable. Treat your crude reaction mixture with 2M NaOH or methanol/ammonia for 30 minutes before workup. This selectively hydrolyzes the unstable N-acylpyridinium species back to the pyridine ring, while leaving the desired amide bond intact.
-
Stoichiometry Control: Ensure strictly 1:1 stoichiometry or a slight excess of the amine, not the acid chloride.
Issue 3: "My product is co-eluting with 3-aminopyridine during purification."
Diagnosis: Both compounds are basic pyridines with similar polarities. Solution:
-
The Acid Wash Trick:
-
Dissolve the crude mixture in EtOAc.
-
Wash with 10% Citric Acid (pH ~4).
-
Mechanism: 3-aminopyridine is more basic (pKa ~6.0) than the amidated product (pyridine ring pKa drops to ~3.5 due to the electron-withdrawing amide group). The citric acid will protonate and extract the unreacted 3-aminopyridine into the aqueous layer, leaving the less basic product in the organic layer.
-
Caution: Do not use strong HCl, as it might extract both.
-
Mechanistic Visualization
The following diagram illustrates the DMAP-catalyzed pathway and the resolution of the regioselectivity issue.
Caption: DMAP catalysis cycle showing the activation of the benzoyl group and the thermodynamic preference for the exocyclic amide product.
Workup & Purification Flowchart
Efficient separation of the unreacted amine is the critical success factor.
Caption: Differential pH extraction strategy to remove unreacted 3-aminopyridine.
Comparative Data: Coupling Reagents
The following table summarizes expected performance based on internal application data for electron-deficient anilines (like 3-aminopyridine).
| Coupling Reagent | Yield (Typical) | Reaction Time | Purity (Crude) | Comments |
| Benzoyl Chloride / Pyridine | 85-95% | 2-4 h | High | Recommended. Most economical and scalable. |
| HATU / DIPEA | 75-85% | 12-18 h | Medium | Good for precious acids. Difficult to remove urea byproducts. |
| EDC / HOBt | 40-60% | 24 h+ | Low | Not Recommended. Too slow for electron-deficient amines. |
| EDC / DMAP | 70-80% | 12 h | High | DMAP is essential if using carbodiimides here. |
References
-
BenchChem. (2025).[3] Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols. Retrieved from 4
-
Due-Hansen, M. E., et al. (2016).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.[5] Retrieved from 6
-
Organic Syntheses. (1950). 3-Aminopyridine Synthesis and Properties. Coll. Vol. 7, p.27. Retrieved from 7[7]
-
Fisher Scientific. (n.d.). Amide Synthesis - Technical Guide. Retrieved from 2
-
National Institutes of Health (NIH). (2022). Synthesis of amide derivatives for electron deficient amines. Retrieved from 8
Sources
- 1. One moment, please... [growingscience.com]
- 2. Lab Reporter [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for N-pyridin-3-ylbenzamide
Technical Support Center: N-Pyridin-3-ylbenzamide Purification
Executive Summary
This compound (also known as N-(3-pyridyl)benzamide) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. Its purification presents a unique challenge: the presence of a basic pyridine nitrogen (pKa ~3.5–4.[1]0) alongside a potentially hydrolyzable amide linkage.[1]
This guide moves beyond generic protocols, offering a purification strategy based on pKa-differentiated extraction and solvent-selective recrystallization . These methods exploit the specific physicochemical window between the starting material (3-aminopyridine) and the product to ensure high purity (>98%) for downstream applications.
Part 1: Troubleshooting Guide (Q&A)
Q1: My crude product is a sticky, dark oil that refuses to solidify. How do I induce crystallization? A: This is a common issue caused by residual solvent (often pyridine or DMF) or unreacted benzoyl chloride acting as a plasticizer.[1]
-
Immediate Fix (Trituration): Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc), then slowly add cold Hexane or Diethyl Ether with vigorous stirring.[1] If a gum forms, scratch the flask walls with a glass rod to provide nucleation sites.
-
Root Cause Correction: Ensure all pyridine (used as solvent/base) is removed.[1] Pyridine forms an azeotrope with water but is best removed by washing the organic layer with 0.5 M CuSO₄ solution (turns dark blue as it complexes pyridine) until the aqueous layer remains light blue, followed by a water wash.[1]
Q2: I see a persistent impurity by TLC that moves just below my product. What is it? A: This is likely unreacted 3-aminopyridine .[1]
-
The Problem: Both the product and 3-aminopyridine are basic, making standard acid/base washes tricky.
-
The Solution (pKa-Targeted Wash): 3-aminopyridine (pKa ~6.0) is significantly more basic than this compound (pKa ~3.5 due to the electron-withdrawing benzoyl group).
Q3: My yield is lower than expected after recrystallization from Ethanol. Why? A: While Ethanol is a good solvent, the amide functionality can make the compound too soluble in pure ethanol even at low temperatures.[1]
-
Optimization: Switch to a solvent/anti-solvent pair . Dissolve the solid in hot Ethanol (minimal volume), then add water dropwise until persistent turbidity is observed. Cool slowly to 4°C. This "drowning out" method typically recovers 85–90% of the material compared to 50–60% with straight ethanol.[1]
Part 2: Physicochemical Data & Logic
Understanding the molecular properties is essential for designing the purification logic.[1]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₂H₁₀N₂O | MW: 198.22 g/mol |
| Melting Point | 113–115 °C (Experimental range) | Solid at RT; suitable for recrystallization. |
| pKa (Pyridine N) | ~3.5 – 4.0 (Estimated) | Less basic than 3-aminopyridine (pKa ~6.0).[1] Allows pH-selective extraction. |
| Solubility (High) | DMSO, DMF, Methanol, EtOAc | Good solvents for reaction or initial extraction.[1] |
| Solubility (Low) | Water, Hexane, Diethyl Ether | Use as anti-solvents.[1] |
Part 3: Validated Purification Workflows
Workflow A: The "pKa-Swing" Extraction (Recommended for Crude <80% Purity)
Best for removing unreacted amines and benzoic acid without column chromatography.[1]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).
-
Acidic Impurity Removal: Wash organic phase with Sat.[1][2] NaHCO₃ (2x) .[1]
-
Basic Impurity Removal (The Critical Step): Wash organic phase with 10% Citric Acid (pH ~4.5) (2x).[1]
-
Pyridine Removal (If Pyridine used as solvent): Wash with 0.1 M CuSO₄ until aqueous layer maintains a light blue color.[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate.
Workflow B: Recrystallization (Final Polishing)
Best for removing trace colored impurities and achieving >99% purity.[1]
-
Solvent System: Ethanol / Water (1:1 ratio target).[1]
-
Procedure:
-
Place crude solid in an Erlenmeyer flask.
-
Add boiling Ethanol dropwise with stirring until just dissolved.
-
Remove from heat.[1] Add warm water dropwise until the solution turns slightly cloudy.
-
Add one drop of Ethanol to clear the cloudiness.[1]
-
Allow to cool to room temperature undisturbed (2 hours), then 4°C (overnight).
-
Filter crystals and wash with cold Water/Ethanol (2:1).[1]
-
Part 4: Process Visualization
The following diagram illustrates the logical flow of the purification process, highlighting the decision points based on impurity types.
Caption: Step-by-step fractionation logic separating acidic and basic impurities based on pKa differences.
References
-
PubChem. N-(pyridin-3-yl)benzamide | C12H10N2O. National Library of Medicine.[1] Available at: [Link][1]
-
EPA CompTox. 3-Amino-N-pyridin-3-ylbenzamide Properties (Analogous Structure Data). US Environmental Protection Agency.[1] Available at: [Link][1][5]
-
Mocilac, P. et al. Aggregation in Three Benzamide or Pyridylcarboxamide Hydrates. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: Overcoming Solubility Issues with N-pyridin-3-ylbenzamide
Welcome to the Application Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with N-pyridin-3-ylbenzamide and its structural analogs. Here, we move beyond generic advice to provide mechanistically grounded, self-validating protocols designed to rescue your assays and in vivo studies.
The Mechanistic Root of the Problem
To solve a solubility issue, you must first understand the physicochemical causality behind it. This compound typically exhibits poor thermodynamic aqueous solubility (often <50 µg/mL at pH 7.4)[1][2]. This is driven by three competing structural factors:
-
High Molecular Planarity: The amide linkage and the two aromatic rings (benzene and pyridine) favor a highly planar conformation. This allows for tight
stacking and strong intermolecular hydrogen bonding (between the amide N-H and C=O) in the solid state. This results in a high crystal lattice energy, which thermodynamically opposes dissolution[3]. -
Hydrophobicity: The unsubstituted benzamide core is inherently lipophilic, resisting solvation by water molecules[4].
-
pH-Dependent Ionization: The pyridine nitrogen is weakly basic, with a
typically ranging between 5.2 and 5.5[5]. At physiological pH (7.4), the molecule is almost entirely unionized, stripping away the potential for ion-dipole interactions with water.
The Strategy: Successful formulation requires either disrupting the crystal lattice (via solid dispersions or structural modification), masking the hydrophobicity (via cyclodextrins), or exploiting the basic pyridine ring (via pH adjustment and salt formation)[3][6].
Decision Matrix & Workflow Visualization
The formulation path you choose depends entirely on your downstream application. Use the decision tree below to navigate to the correct protocol.
Decision tree for troubleshooting this compound solubility based on application.
Step-by-Step Experimental Protocols
Protocol A: pH-Driven Salt Formation (For Oral/IV Dosing)
Because the pyridine ring has a
-
Preparation: Weigh 10 mg of this compound into a glass vial.
-
Suspension: Add 1 mL of sterile deionized water. The compound will remain as a cloudy suspension.
-
Titration: Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH using a micro-pH probe.
-
Self-Validation (Visual & Analytical): As the pH drops below 4.0, the cloudy suspension will rapidly clear into a transparent solution. This optical clearing is your primary validation that ionization has occurred.
-
Buffering: Once cleared (target pH 3.0 - 3.5), add a compatible buffer (e.g., citrate buffer) to lock the pH.
-
Verification: Filter through a 0.22 µm PTFE syringe filter and quantify the concentration via HPLC-UV to ensure no compound was lost to micro-precipitation.
Protocol B: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation
If your study requires a physiological pH (7.4) where the compound is unionized, you must mask the hydrophobic benzamide core using an inclusion complex[4].
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-
-CD in 1X PBS (pH 7.4). -
API Addition: Add this compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution.
-
Equilibration: Stir the suspension vigorously at room temperature for 24 to 48 hours. Causality note: Inclusion complexation is an equilibrium process governed by non-covalent interactions; insufficient stirring time will result in falsely low solubility.
-
Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the uncomplexed API.
-
Self-Validation: Carefully decant the supernatant and filter through a 0.45 µm PVDF filter. Dilute an aliquot 1:10 in methanol and measure via HPLC. If the peak area corresponds to your target dosing concentration, the complexation is successful.
Quantitative Formulation Data
The following table summarizes expected solubility outcomes for this compound across various standard formulation vehicles, providing a baseline for your experimental design.
| Formulation Vehicle | pH | Primary Solubilization Mechanism | Expected Solubility Range (mg/mL) | Application Suitability |
| Water / 1X PBS | 7.4 | Intrinsic (Unionized) | < 0.05 | None (Baseline) |
| 0.1 M HCl | 1.0 | Complete Ionization (Cationic) | 5.0 - 10.0 | Gastric Simulation / Salt Prep |
| 20% HP- | 7.4 | Hydrophobic Cavity Inclusion | 1.5 - 3.0 | IV / IP / Oral Dosing |
| 10% DMSO / 90% PBS | 7.4 | Co-solvency | 0.1 - 0.5 | In Vitro Assays |
| 5% PEG400 / 5% Tween 80 | 7.4 | Micellar Solubilization | 2.0 - 5.0 | Oral Dosing (Tox studies) |
Frequently Asked Questions (FAQs)
Q: I prepared a 10 mM stock in 100% DMSO, but when I dilute it 1:100 into my cell culture media, it immediately crashes out. How do I fix this? A: This is a classic "solvent-shift" precipitation. The compound is soluble in DMSO, but water acts as an anti-solvent. When the DMSO diffuses into the aqueous media, the local concentration of the unionized this compound exceeds its thermodynamic solubility, causing rapid nucleation. Fix: Do not dilute directly into bulk media. Instead, create an intermediate dilution using a surfactant. Dilute your DMSO stock into media containing 0.1% BSA or 0.05% Tween-20, vortexing rapidly during the addition to prevent local concentration spikes.
Q: Can I permanently improve the solubility by changing the crystal form (polymorph)? A: No. While identifying an amorphous solid dispersion or a metastable polymorph can temporarily increase the dissolution rate, it does not change the true thermodynamic solubility of the compound. Given enough time in an aqueous environment, the compound will eventually precipitate back into its lowest-energy, most stable crystalline lattice[3]. You must rely on formulation vehicles (like cyclodextrins) or structural modifications.
Q: If I want to synthesize a more soluble analog, where should I modify the structure? A: To improve intrinsic aqueous solubility, you must disrupt the molecular planarity. Introducing an ortho-substituent (e.g., a methyl or methoxy group) on the benzamide phenyl ring will force a steric clash, increasing the dihedral angle between the amide plane and the aromatic ring. This lowers the melting point and significantly decreases the crystal lattice energy, directly improving thermodynamic solubility[3].
References
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O - PubChem National Institutes of Health (NIH) URL:[Link]
-
3,4-Dichloro-N-pyridin-3-yl-benzamide | C12H8Cl2N2O - PubChem National Institutes of Health (NIH) URL:[Link]
-
Synthesis, Characterization, and Analysis of Probenecid and Pyridine Compound Salts MDPI URL:[Link]
-
N-(pyridin-2-yl)benzamide | C12H10N2O - PubChem National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 2-chloro-N-(pyridin-3-yl)benzamide | C12H9ClN2O | CID 587129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloro-N-pyridin-3-yl-benzamide | C12H8Cl2N2O | CID 762535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of N-Pyridin-3-ylbenzamide Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The Challenge: Synthesizing N-pyridin-3-ylbenzamide involves acylating 3-aminopyridine. While seemingly simple, this reaction often suffers from low yields (<50%) due to two competing factors:
-
Reduced Nucleophilicity: The pyridine ring is electron-withdrawing, making the exocyclic amine significantly less reactive than a standard aniline (pKa of conjugate acid ~6.0 vs 4.6).
-
Competitive Basicity: The pyridine ring nitrogen (endocyclic) is basic and can trap the acylating agent or protonate, deactivating the system.
The Solution: To maximize yield, you must drive the reaction kinetically (using highly activated electrophiles) while managing the thermodynamics of protonation (careful base selection).
Standard Operating Procedures (SOPs)
Method A: The Acid Chloride Route (Scalable & Cost-Effective)
Recommended for gram-scale synthesis where reagents are stable.
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Benzoyl Chloride (1.1 - 1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv) OR Pyridine (solvent)
-
Solvent: Dichloromethane (DCM) (Anhydrous) or THF.
Protocol:
-
Dissolution: Dissolve 3-aminopyridine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.
-
Cooling: Cool the mixture to 0°C. Critical: Low temperature prevents side reactions at the ring nitrogen.
-
Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.
-
Quench: Add saturated NaHCO₃ solution.
Critical Control Point (CCP): If using Pyridine as the solvent/base, you may form the N-acylpyridinium salt intermediate. This is usually reversible but can complicate monitoring.
Method B: The Coupling Agent Route (High Precision)
Recommended for sensitive substrates or when acid chlorides are unavailable.
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Benzoic Acid (1.1 equiv)
-
HATU (1.1 equiv) – Preferred over EDC due to faster kinetics with poor nucleophiles.
-
DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous).
Protocol:
-
Activation: Dissolve Benzoic Acid (1.1 eq) and DIPEA (3.0 eq) in DMF. Add HATU (1.1 eq) and stir for 15 mins at RT.
-
Coupling: Add 3-aminopyridine (1.0 eq) in one portion.
-
Reaction: Stir at RT for 12–16 hours. Note: Heating to 50°C may be required if conversion halts.
Troubleshooting Guide (FAQ Format)
Issue 1: "My yield is extremely low (<20%), but the starting material is gone."
Diagnosis: You likely lost your product during the aqueous workup. Mechanism: The pyridine ring in your product (this compound) is basic. If you wash the organic layer with strong acid (e.g., 1M HCl) to remove unreacted amine, you will protonate your product, making it water-soluble. It is currently sitting in your aqueous waste container.
Corrective Action:
-
Do NOT use strong acid washes.
-
Protocol: Wash organic layer with Saturated NaHCO₃ (removes benzoic acid) -> Water -> Brine.
-
Recovery: Take your acidic aqueous layer, neutralize it with NaOH until pH ~10, and re-extract with DCM/EtOAc.
Issue 2: "The reaction is stuck at 50% conversion."
Diagnosis: The HCl generated (in Method A) has protonated the unreacted 3-aminopyridine. Mechanism: Once protonated, the ammonium salt of 3-aminopyridine is non-nucleophilic.
Corrective Action:
-
Ensure you are using at least 2.0 to 2.5 equivalents of base (TEA/DIPEA). One equivalent neutralizes the HCl formed; the extra ensures the amine remains free.
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl-transfer catalyst, significantly faster than the direct attack of 3-aminopyridine.
Issue 3: "I see a spot on TLC that corresponds to a bis-acylated product."
Diagnosis: Ring Nitrogen Acylation. Mechanism: The benzoyl chloride reacted with both the exocyclic amine and the ring nitrogen.
Corrective Action:
-
Hydrolysis: This side product is unstable to hydrolysis. Stir the crude reaction mixture with 2M NaOH or saturated NaHCO₃ for 1 hour before extraction. This selectively cleaves the unstable N-acyl pyridinium bond while leaving the desired amide intact.
Visualizing the Workflow
Diagram 1: Synthesis Decision Matrix
Caption: Logic flow for selecting the optimal synthetic route based on reagent availability and substrate sensitivity.
Diagram 2: Low Yield Troubleshooting Tree
Caption: Diagnostic logic for identifying the root cause of yield loss during synthesis and isolation.
Data & Comparison
Table 1: Coupling Reagent Performance for Electron-Deficient Amines
| Reagent | Cost | Reactivity (3-AP) | Purification Difficulty | Recommended For |
| Benzoyl Chloride | Low | High | Medium (Acid/Anhydride removal) | Scale-up (>5g) |
| HATU | High | Very High | High (Remove urea byproducts) | Difficult substrates, small scale |
| EDC/HOBt | Medium | Low/Moderate | Low (Water soluble urea) | Standard couplings (may be slow here) |
| T3P | High | High | Very Low (Water soluble) | Epimerization-prone or stubborn amines |
Purification Protocol
Recrystallization (The Gold Standard): Most pyridine-benzamides are crystalline solids.
-
Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexanes.
-
Procedure: Dissolve crude solid in minimum boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C.
-
Yield: Typically >85% recovery from crude.
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 1-5% Methanol in DCM.
-
Additive: If streaking occurs, add 1% Triethylamine to the mobile phase to neutralize silica acidity.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.
-
ChemPros Community. (2021). "Tips and tricks for difficult amide bond formation?" Reddit.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Resources.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. hepatochem.com [hepatochem.com]
Side reactions in N-pyridin-3-ylbenzamide synthesis and prevention
Topic: Troubleshooting Side Reactions & Optimization in Amide Coupling of 3-Aminopyridine Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Core Technical Brief: The Reactivity Paradox
The synthesis of N-pyridin-3-ylbenzamide involves the acylation of 3-aminopyridine with a benzoyl source (typically benzoyl chloride or activated benzoic acid). While seemingly trivial, this reaction frequently suffers from low yields and difficult purification due to the amphi-functional nature of the starting material.
The Chemoselectivity Challenge
3-Aminopyridine contains two nucleophilic nitrogen centers:
-
Exocyclic Amine (
): The desired reaction site. However, it is electronically deactivated by the electron-withdrawing pyridine ring (resonance and induction), making it significantly less nucleophilic than a standard aniline. -
Endocyclic Ring Nitrogen: A competitive nucleophile (
). While acylation here is often reversible, it traps the acylating agent in an unproductive N-acylpyridinium intermediate, slowing the reaction or leading to hydrolysis if moisture is present.
Key Insight: Successful synthesis requires conditions that kinetically favor the exocyclic amine while thermodynamically destabilizing the N-acylpyridinium species.
Troubleshooting Guide (Symptom-Based)
Use this diagnostic table to identify the root cause of your experimental failure.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Low Yield (<40%) | Electronic Deactivation | The 3-pyridyl ring pulls electron density from the | Add Catalyst: Use 10 mol% DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the amine. |
| White Precipitate (Water Soluble) | Salt Formation | Formation of Pyridinium Hydrochloride (SM salt) or the Product Hydrochloride salt. | Base Check: Ensure >1.1 eq. of scavenger base (TEA/DIPEA). If using pyridine as solvent, the precipitate is likely Pyridine |
| Product Co-elutes with SM | 3-Aminopyridine and the product have similar polarities and both streak on silica due to basicity. | Modify Mobile Phase: Use DCM:MeOH (95:5) with 1% | |
| New Spot ( | Bis-Acylation | Formation of the imide (N,N-dibenzoyl species) due to excess acid chloride. | Stoichiometry Control: Use exactly 1.0–1.05 eq. of Benzoyl Chloride. If imide forms, treat crude with dilute NaOH/MeOH to hydrolyze the second acyl group selectively. |
| No Reaction (Acid Coupling) | Poor Activation | Standard EDC/NHS coupling is often too weak for electron-deficient aminopyridines. | Switch Reagent: Use HATU or POCl |
Strategic Visualizations
Figure 1: Mechanistic Pathways & Side Reactions
This diagram illustrates the competition between the desired pathway and the primary side reactions (Ring Acylation and Hydrolysis).
Caption: Figure 1. Kinetic competition between ring nitrogen acylation (red path) and the desired exocyclic amine acylation (green path). DMAP catalysis (blue) bridges the reactivity gap.
Figure 2: Purification Decision Tree
Isolating the product from unreacted 3-aminopyridine is the most common bottleneck.
Caption: Figure 2. Logic flow for removing unreacted aminopyridine. Note that simple acid extraction is difficult as both SM and Product are basic; chromatography or recrystallization is preferred.
Optimized Experimental Protocol
Method: DMAP-Catalyzed Acylation (Recommended for high purity) Scale: 1.0 mmol basis
Materials:
-
3-Aminopyridine (1.0 equiv, 94 mg)
-
Benzoyl Chloride (1.05 equiv, 122 µL)
-
Triethylamine (TEA) (1.2 equiv, 167 µL)
-
DMAP (0.1 equiv, 12 mg)
-
Dichloromethane (DCM) (anhydrous, 5 mL)
Step-by-Step Workflow:
-
Preparation: In a flame-dried RBF equipped with a magnetic stir bar, dissolve 3-aminopyridine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM .
-
Base Addition: Add TEA (1.2 eq) and cool the solution to 0°C (ice bath).
-
Why? Cooling prevents uncontrolled exotherms and minimizes bis-acylation initially.
-
-
Acylation: Dropwise add Benzoyl Chloride (1.05 eq) over 5 minutes.
-
Observation: A white precipitate (TEA
HCl) should form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.
-
Quench: Add saturated
(5 mL) and stir vigorously for 15 mins. -
Workup:
-
Purification:
-
Option A (Precipitation): Triturate the crude solid with cold diethyl ether or hexanes. The product is usually insoluble, while impurities may dissolve.
-
Option B (Recrystallization): Dissolve in minimum hot Ethanol, add water dropwise until turbid, cool to 4°C.
-
Frequently Asked Questions (FAQs)
Q1: Can I use carboxylic acid directly instead of acid chloride? A: Yes, but standard EDC/NHS often fails due to the low nucleophilicity of the amine. Use HATU (1.1 eq) with DIPEA (2.0 eq) in DMF. The 7-aza-benzotriazole moiety in HATU minimizes racemization (if chiral) and accelerates reactivity toward electron-poor amines [1].
Q2: Why does my product turn pink/red upon standing? A: Aminopyridines and their derivatives are prone to air oxidation, forming colored N-oxide or diazo-like impurities. Store the final product in the dark under inert atmosphere (Argon/Nitrogen). Ensure all solvents are degassed during synthesis.
Q3: How do I remove the DMAP impurity? A: DMAP is basic. A wash with 10% Citric Acid or 0.5 M HCl during workup will protonate DMAP (pulling it into the aqueous layer). Caution: Ensure your product does not also extract into the acid layer. Test on a small aliquot first.
Q4: I see a spot running just above my product on TLC. What is it? A: This is likely the O-acyl imidate (kinetic product) or the Bis-acyl imide . Treat the crude mixture with 1M NaOH/MeOH for 30 minutes at RT. This selectively hydrolyzes the unstable O-acyl or imide bonds back to the desired mono-amide product without cleaving the stable amide bond [2].
References
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2023). Demonstrates the superiority of HATU/DIPEA for deactivated heteroaryl amines.
-
Acylation of Aminopyridines and Related Compounds. Russian Journal of Organic Chemistry. (2006). Details the chemoselectivity of exocyclic amino groups vs ring nitrogen.
-
Synthesis and evaluation of N-pyridin-3-yl substituted acetamides. Blazing Projects. (2022). Provides spectral data and synthesis protocols for similar pyridyl-amide scaffolds.
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. Explains the base requirements and byproduct removal for difficult couplings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blazingprojects.com [blazingprojects.com]
- 9. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of N-pyridin-3-ylbenzamide Solutions
Welcome to the Technical Support Center for N-pyridin-3-ylbenzamide formulation and stability testing. This guide is designed for research scientists, analytical chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights into degradation pathways, and self-validating experimental protocols to ensure regulatory compliance and scientific integrity.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: What are the primary chemical degradation pathways for this compound in aqueous solutions? A1: The molecule contains two highly reactive loci: the amide linkage and the pyridine ring. The primary degradation pathway is the hydrolysis of the amide bond , which yields benzoic acid and 3-aminopyridine[1]. Because the amide nitrogen is attached to an electron-withdrawing pyridine ring, the leaving group (3-aminopyridine) is relatively stable (pKa ~6.0). This makes the N-aryl amide bond more susceptible to nucleophilic attack by water compared to aliphatic amides. A secondary degradation pathway is oxidation , where reactive oxygen species (ROS) or peroxides can oxidize the electron-rich pyridine nitrogen to form a pyridine N-oxide derivative [1].
Q2: We are experiencing a "Solubility vs. Stability Paradox" when formulating this compound. How do we resolve this?
A2: This is a classic formulation challenge. This compound has poor aqueous solubility at a neutral pH. To force dissolution, researchers often lower the pH to protonate the pyridine ring (forming a pyridinium cation). However, lowering the pH < 4 introduces hydronium ions (
Q3: What are the regulatory requirements for formal stability testing of this solution? A3: Formal stability studies must comply with the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) dictates the temperature, humidity, and duration for long-term, intermediate, and accelerated testing of new drug substances and products [3]. Additionally, ICH Q1B mandates photostability testing to ensure the aromatic amide does not undergo photo-cleavage when exposed to UV/Visible light[3].
Part 2: Visualizing Degradation Pathways
Fig 1: Primary chemical degradation pathways of this compound in solution.
Part 3: Quantitative Data & Regulatory Standards
To ensure your experimental design meets global regulatory standards, adhere to the following ICH Q1A(R2) storage conditions [4].
Table 1: ICH Q1A(R2) Standard Storage Conditions for Pharmaceutical Solutions
| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 2: Predicted pH-Dependent Degradation Profile for this compound
| pH Range | Primary Risk Factor | Estimated Half-Life ( | Recommended Action |
| < 4.0 | Acid-catalyzed hydrolysis | < 48 hours | Avoid. If required for solubility, prepare fresh immediately before use. |
| 5.5 - 7.0 | Minimal (Most Stable) | > 6 months | Optimal formulation range. Use phosphate or citrate buffers. |
| > 8.0 | Base-catalyzed hydrolysis | < 7 days | Avoid basic environments; hydroxide ions rapidly attack the amide carbonyl. |
Part 4: Troubleshooting Guide
Issue 1: Rapid Loss of Purity in Solution (HPLC Analysis)
-
Observation: Serial HPLC injections over 24 hours show a decreasing parent peak and the emergence of two distinct new peaks (typically eluting earlier due to higher polarity).
-
Causality: Uncontrolled pH drift leading to amide hydrolysis. Unbuffered water can absorb atmospheric
, dropping the pH and initiating acid-catalyzed degradation. -
Solution: Implement a self-validating buffer system. Prepare the solution in a 50 mM Phosphate Buffer (pH 6.5). Measure the pH before and after the 24-hour window to confirm environmental stability.
Issue 2: Appearance of Unknown Peaks Without Loss of Parent Mass
-
Observation: A new peak appears in the chromatogram, but the mass balance seems off, or the solution develops a slight yellow tint.
-
Causality: Oxidative degradation. The pyridine ring is susceptible to oxidation by dissolved oxygen or trace peroxides in excipients (e.g., PEG or Tween).
-
Solution: Degas all aqueous solvents using sonication under a vacuum or sparge with inert Nitrogen/Argon gas prior to formulation. Store the formulated solutions in tightly sealed, headspace-purged vials.
Issue 3: Inconsistent Concentration / Precipitation During Storage
-
Observation: The assay value drops significantly after refrigeration (5°C), but no degradation peaks are visible on the HPLC.
-
Causality: Temperature-dependent solubility limits. This compound can precipitate out of solution at lower temperatures, leading to a false "loss" of API in the supernatant.
-
Solution: Allow the solution to equilibrate to room temperature and vortex vigorously before sampling. If precipitation persists, increase the co-solvent ratio (e.g., add 5% v/v Propylene Glycol).
Part 5: Experimental Protocols
Protocol: Comprehensive Forced Degradation (Stress Testing) Workflow
To validate your stability-indicating analytical methods (e.g., HPLC-UV/MS), you must deliberately degrade the compound to ensure all degradation products can be chromatographically resolved from the parent peak.
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of this compound.
-
Dissolve in 1.0 mL of HPLC-grade DMSO to ensure complete solvation.
-
Dilute to 10.0 mL with MS-grade water to yield a 1.0 mg/mL stock solution.
Step 2: Acidic & Basic Hydrolysis (Self-Validating System)
-
Acid Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Critical Causality Step (Quenching): Before injecting into the HPLC, you must neutralize the samples. Injecting highly acidic or basic samples will distort peak shapes and degrade the HPLC column stationary phase.
-
Add 1.0 mL of 0.1 M NaOH to the Acid Stress vial.
-
Add 1.0 mL of 0.1 M HCl to the Base Stress vial.
-
Step 3: Oxidative Stress
-
Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3%
. -
Incubate at room temperature for 24 hours in the dark (to prevent confounding photolytic degradation).
Step 4: Photostability (ICH Q1B)
-
Place 2.0 mL of the stock solution in a clear quartz vial.
-
Expose to UV/Visible light providing an overall illumination of
lux hours and an integrated near-UV energy of Watt hours/square meter [3]. -
Keep a dark control (vial wrapped in aluminum foil) in the same chamber to isolate thermal effects from photolytic effects.
Step 5: Analysis
-
Dilute all stressed and quenched samples 1:10 with the initial HPLC mobile phase.
-
Analyze using a gradient HPLC-DAD method (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes).
Fig 2: Standardized forced degradation (stress testing) workflow for API solutions.
References
-
Australian National University (ANU). "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." Open Research Repository. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q1A - Q1F Stability." ICH Official Guidelines. Available at:[Link]
-
AMSbiopharma. "ICH Guidelines: Drug Stability Testing Essentials." AMSbiopharma Quality Control. Available at:[Link]
Validation & Comparative
Comparative Analysis of N-pyridin-3-ylbenzamide Analogs: Efficacy in Hedgehog Pathway Inhibition
The following guide provides a comparative technical analysis of N-pyridin-3-ylbenzamide analogs, focusing on their application as Smoothened (Smo) Antagonists in the Hedgehog (Hh) signaling pathway.
Executive Summary & Core Directive
The This compound scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for Smoothened (Smo) antagonists . While the first-generation inhibitor Vismodegib (GDC-0449) validated this class clinically, the emergence of drug-resistant mutations (specifically Smo-D473H) has necessitated the development of next-generation analogs.
This guide objectively compares the efficacy of the benchmark Vismodegib against two next-generation this compound analogs: TT22 and Compound 0025A . We analyze their binding kinetics, efficacy against resistant mutants, and physicochemical profiles.
Mechanistic Grounding: The Hedgehog Signaling Pathway
To understand the efficacy differences, one must visualize the target mechanism. The analogs function by binding to the transmembrane domain of Smoothened, preventing its translocation to the primary cilium and blocking downstream Gli transcription factor activation.
Figure 1: Hedgehog signaling cascade illustrating the competitive antagonism of Smoothened (Smo) by benzamide analogs. Note the differentiation in binding capability against mutant forms.[1]
Comparative Efficacy Analysis
Structural & Functional Differentiation
The "this compound" class relies on hydrogen bonding with the extracellular loop of Smo. The key differentiator between generations is the ability to accommodate the steric clash introduced by the D473H mutation .
| Feature | Vismodegib (Benchmark) | Analog TT22 (Next-Gen) | Analog 0025A (Potent Variant) |
| Core Scaffold | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)benzamide | N-substituted benzamide (Optimized Linker) | N-substituted benzamide (Compact) |
| Primary Target | Wild-Type Smoothened (Smo-WT) | Smo-WT & Smo-D473H | Smo-WT & Smo-D473H |
| Binding Site | Transmembrane heptahelical bundle | Deep pocket (Displaces Bodipy-Cyc) | Deep pocket (Competitive) |
| IC50 (WT Smo) | ~3.0 nM | 4.75 nM | 1.7 nM |
| IC50 (D473H Mutant) | > 10,000 nM (Resistant) | ~12 nM (Effective) | ~5.5 nM (Highly Effective) |
| Ciliary Accumulation | Strongly Inhibits | Strongly Inhibits | Strongly Inhibits |
| Clinical Status | FDA Approved (BCC) | Preclinical / Research | Preclinical Lead |
Key Insight: While Vismodegib is potent against wild-type tumors, its efficacy collapses against the D473H mutation. Analogs TT22 and 0025A maintain nanomolar potency against this mutant, representing a critical advancement in overcoming acquired resistance [1, 2].
Quantitative Performance (Gli-Luciferase Assay)
The following data summarizes the transcriptional inhibition of the Gli promoter in NIH3T3 cells stimulated with Sonic Hedgehog (Shh) conditioned medium.
-
Vismodegib: Exhibits a sharp dose-response curve in WT cells but fails to suppress Gli activity in D473H-transfected cells even at 10 µM.
-
TT22: Shows a slightly right-shifted curve compared to Vismodegib in WT (IC50 4.75 nM vs 3.0 nM) but retains full suppression efficacy in mutant lines.
-
0025A: Demonstrates superior potency in both contexts, with an IC50 of 1.7 nM in WT, making it ~2x more potent than the clinical standard [2].
Experimental Protocols: Validating Efficacy
To replicate these findings, we recommend the following self-validating experimental workflows. These protocols ensure specificity by using competitive displacement and functional transcriptional readouts.
Protocol A: BODIPY-Cyclopamine Competitive Binding Assay
This assay confirms that the analog binds directly to the Smoothened receptor pocket rather than acting on downstream effectors.
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding human Smo-WT or Smo-D473H. Culture for 24 hours.
-
Harvesting: Dissociate cells using 0.05% trypsin-EDTA. Wash twice with PBS. Resuspend in binding buffer (HBSS containing 0.5% BSA and 10 mM HEPES) at a density of
cells/mL. -
Treatment:
-
Aliquot
of cell suspension into FACS tubes. -
Add BODIPY-Cyclopamine (Fluorescent probe) to a final concentration of 5 nM .
-
Add test compounds (Vismodegib, TT22, or Vehicle) at varying concentrations (
to ).
-
-
Incubation: Incubate for 60 minutes at 37°C in the dark. Critical Step: 37°C is required for proper conformational equilibration of the receptor.
-
Analysis: Analyze samples immediately via Flow Cytometry (Ex: 488 nm, Em: 530 nm).
-
Validation: The Mean Fluorescence Intensity (MFI) should decrease in a dose-dependent manner if the analog successfully displaces the probe.
Protocol B: Gli-Luciferase Reporter Assay
This assay measures the functional downstream consequence of Smo inhibition.
-
Seeding: Seed Shh-LIGHT2 cells (NIH3T3 cells stably expressing Gli-responsive Firefly luciferase and constitutive Renilla luciferase) in 96-well plates.
-
Starvation: Once confluent, switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.
-
Induction & Treatment:
-
Stimulate pathway with Shh-N conditioned medium (or 100 nM SAG agonist).[2]
-
Simultaneously treat with serial dilutions of the this compound analogs.
-
-
Incubation: Incubate for 30 hours .
-
Readout: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.
-
Normalization: Normalize Firefly signals to Renilla signals to control for cell viability and transfection efficiency.
Synthesis of the this compound Scaffold
For researchers synthesizing these analogs, the "Amide Coupling" step is the critical determinant of yield and purity.
Figure 2: General synthetic route for this compound derivatives. High yields (>85%) are typically achieved using acyl chlorides in the presence of a mild base.
References
-
Fan, J., et al. (2022). A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy.[3][4] International Journal of Molecular Sciences. Link
-
Yang, B., et al. (2021).[2] Identification of a potent antagonist of smoothened in hedgehog signaling. Journal of Experimental & Clinical Cancer Research. Link
-
Robarge, K. D., et al. (2009). GDC-0449-a potent inhibitor of the hedgehog pathway. Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, C., et al. (2013).[5] Structure of the human smoothened receptor bound to an antitumour agent. Nature. Link
-
SelleckChem. (2024). Hedgehog/Smoothened Inhibitors: Vismodegib and Analogs. Link
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- 4. A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biological Target Validation of N-pyridin-3-ylbenzamide
In the landscape of contemporary drug discovery, the identification of a bioactive small molecule represents merely the initial step of a long and intricate journey. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is paramount for understanding the molecule's mechanism of action, predicting its therapeutic efficacy and potential toxicities, and ultimately, for the successful translation of a promising compound from the bench to the clinic.[1] This guide provides an in-depth, comparative analysis of key experimental methodologies for validating the biological target of a hypothetical N-pyridin-3-ylbenzamide derivative, Compound Y, a putative modulator of the histone acetyltransferase p300 (EP300).
Recent studies have highlighted derivatives of this compound as potential modulators of histone acetyltransferases (HATs), a class of enzymes crucial for epigenetic regulation.[2] For the purpose of this guide, we will postulate that Compound Y has been identified through a phenotypic screen and is hypothesized to exert its effects by modulating the activity of p300, a transcriptional coactivator that plays a central role in cell proliferation, differentiation, and apoptosis through the acetylation of histones and other proteins.[3][4][5] Our objective is to design and present a self-validating system of experiments to rigorously test this hypothesis.
The Central Role of p300 in Cellular Signaling
The histone acetyltransferase p300 is a critical node in various signaling pathways. It acts as a transcriptional coactivator by acetylating lysine residues on histone tails, which leads to a more relaxed chromatin structure, facilitating gene transcription.[3][6] Furthermore, p300 can acetylate a multitude of non-histone proteins, thereby modulating their activity, stability, and localization.[5] The activity of p300 itself is regulated by post-translational modifications, including autoacetylation, which is thought to enhance its catalytic function.[7][8][9] Given its pleiotropic roles, dysregulation of p300 activity is implicated in numerous diseases, including cancer, making it an attractive therapeutic target.[4][5]
p300 Signaling Pathway
Caption: A simplified diagram of the p300 signaling pathway.
A Multi-Pronged Approach to Target Validation
Target Validation Workflow
Caption: The overall workflow for validating p300 as the target of Compound Y.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a compound's binding to its target protein within the native, complex environment of the cell.[10] The principle underpinning CETSA is that the binding of a ligand, such as Compound Y, to its target protein, p300, confers thermal stability to the protein.[3] Consequently, upon heating, the ligand-bound protein will be more resistant to denaturation and aggregation compared to the unbound protein.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known p300 activity) to 80-90% confluency. Treat the cells with Compound Y (e.g., at 10 µM), a known p300 inhibitor as a positive control (e.g., C646 at 1 µM)[1], and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[3][7]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.[3]
-
Protein Analysis: Quantify the amount of soluble p300 in the supernatant at each temperature using Western blotting with a specific anti-p300 antibody.
Comparative Data and Interpretation
| Treatment | Tagg (°C) of p300 |
| Vehicle (DMSO) | 52.5 |
| Compound Y (10 µM) | 58.0 |
| C646 (1 µM) | 57.5 |
A significant increase in the aggregation temperature (Tagg) of p300 in the presence of Compound Y, comparable to the shift observed with the known inhibitor C646, provides strong evidence of direct target engagement in a physiologically relevant setting.[11]
siRNA-Mediated Knockdown: Linking Target to Phenotype
While CETSA confirms binding, it does not elucidate whether this binding event is responsible for the observed cellular phenotype of Compound Y. Short-interfering RNA (siRNA) mediated knockdown of the target protein is a genetic approach to address this question.[4][12] By reducing the expression of p300, we can test whether the efficacy of Compound Y is diminished. A positive result strongly suggests that the compound's activity is mediated through its interaction with p300.[13][14]
Experimental Protocol: siRNA Knockdown
-
Transfection: Transfect the chosen cell line with either a validated siRNA targeting the EP300 gene or a non-targeting scramble siRNA as a negative control.[13][14]
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm the knockdown of p300 protein expression by Western blotting.
-
Compound Treatment and Functional Assay: Treat the remaining p300-knockdown and scramble-control cells with Compound Y or vehicle. Measure a relevant downstream functional endpoint that is affected by Compound Y. For a p300 modulator, this could be the level of histone H3 acetylation at a specific lysine residue (e.g., H3K27ac), a known substrate of p300, measured by Western blot.[15]
-
Data Analysis: Quantify the levels of H3K27ac in all treatment groups and normalize to a loading control.
Comparative Data and Interpretation
| siRNA | Treatment | Normalized H3K27ac Levels (% of Vehicle) |
| Scramble | Vehicle | 100 |
| Scramble | Compound Y | 180 |
| si-p300 | Vehicle | 45 |
| si-p300 | Compound Y | 55 |
If Compound Y is a p300 activator, it should increase H3K27ac levels in cells with normal p300 expression (scramble siRNA). However, in cells where p300 has been knocked down, the effect of Compound Y should be significantly blunted. This demonstrates that the compound's ability to induce histone acetylation is dependent on the presence of its target, p300.
Chemical Proteomics: Unbiased Target Identification
To further increase confidence and to identify potential off-targets, an unbiased chemical proteomics approach can be employed. Drug Affinity Responsive Target Stability (DARTS) is a technique that, similar to CETSA, relies on the principle of ligand-induced protein stabilization. However, instead of thermal denaturation, DARTS assesses stabilization against proteolytic degradation.[8]
Experimental Protocol: DARTS
-
Lysate Preparation and Treatment: Prepare a total cell lysate. Divide the lysate into aliquots and treat with Compound Y or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase) at a concentration and for a duration that results in partial, but not complete, protein digestion in the vehicle-treated sample.
-
Digestion Quenching and Analysis: Stop the digestion and analyze the protein profiles of the Compound Y-treated and vehicle-treated samples by SDS-PAGE.
-
Target Identification: A protein that is protected from proteolysis by Compound Y will appear as a more prominent band in the treated lane compared to the control lane. This band can be excised and identified by mass spectrometry.[13]
Comparative Data and Interpretation
| Band ID | Protein Identified by Mass Spectrometry | Protection by Compound Y |
| 1 | p300 (EP300) | High |
| 2 | Protein X | Low |
| 3 | Protein Z | None |
The specific protection of p300 from proteolysis in the presence of Compound Y provides direct, unbiased evidence of a physical interaction. Comparing the list of protected proteins with known off-targets of similar chemotypes can also provide valuable information on the selectivity of Compound Y.
DARTS Workflow
Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.
Conclusion: A Triangulation of Evidence
The validation of a biological target is not a linear process but rather a convergence of evidence from multiple, independent lines of inquiry. By employing a combination of CETSA, siRNA-mediated knockdown, and chemical proteomics, researchers can build a compelling and robust case for the biological target of a novel compound like this compound.
-
CETSA provides direct evidence of target engagement in a cellular context.
-
siRNA knockdown links this target engagement to a functional cellular outcome.
-
Chemical proteomics (DARTS) offers an unbiased confirmation of the direct binding partner(s).
References
-
Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney. PMC. [Link]
-
EP300. Wikipedia. [Link]
-
Regulation of the p300 HAT domain via a novel activation loop. PubMed. [Link]
-
Is histone acetylation the most important physiological function for CBP and p300?. Aging. [Link]
-
The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction. PMC. [Link]
-
(PDF) Regulation of the p300 HAT domain via a novel activation loop. ResearchGate. [Link]
-
Regulation of the p300 HAT domain via a novel activation loop. Johns Hopkins University. [Link]
-
Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification. MDPI. [Link]
-
Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues. PMC. [Link]
-
Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. Theranostics. [Link]
-
Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents. PMC. [Link]
-
Make the right measurement: Discovery of an allosteric inhibition site for p300-HAT. RCSB PDB. [Link]
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Discovery of Novel N -(5-(Pyridin-3-yl)-1 H -indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. ResearchGate. [Link]
-
Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ. [Link]
-
Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. PubMed. [Link]
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Unmasking the Scaffold: Cross-Reactivity Studies of N-pyridin-3-ylbenzamide Derivatives in Target Deconvolution
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Differentiating Nicotinamide Phosphoribosyltransferase (NAMPT) and Glucose Transporter 1 (GLUT1) inhibition using STF-31, FK866, and BAY-876.
The Cross-Reactivity Paradigm: Misinterpreting Phenotypic Screens
In small-molecule drug discovery, the N-pyridin-3-ylbenzamide scaffold is a highly privileged pharmacophore. However, its structural properties frequently lead to profound target cross-reactivity that can confound phenotypic screening results. The most notorious case study in recent molecular pharmacology involves STF-31 , a derivative initially celebrated as a selective Glucose Transporter 1 (GLUT1) inhibitor[1].
When researchers screened STF-31 against von Hippel-Lindau (VHL)-deficient renal cell carcinoma cells, they observed a rapid collapse in aerobic glycolysis and ATP production[2]. Because VHL-deficient cells are heavily dependent on the Warburg effect, the phenotype was logically attributed to direct GLUT1 blockade.
However, advanced genomic profiling and biochemical deconvolution later revealed that the primary cellular target of STF-31 is actually NAMPT [3][4].
The Causality of the Phenocopy
Why did a NAMPT inhibitor look exactly like a GLUT1 inhibitor in a cellular assay? The causality lies in the metabolic cross-talk of the cell. The this compound moiety structurally mimics nicotinamide, the endogenous substrate for NAMPT[3]. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway.
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)—a non-negotiable bottleneck enzyme in glycolysis—strictly requires NAD+ as a cofactor. When this compound derivatives potently inhibit NAMPT, the cellular NAD+ pool rapidly depletes. Without NAD+, GAPDH halts, glycolysis crashes, and ATP production ceases. This secondary metabolic collapse perfectly phenocopies direct GLUT1 inhibition[2][5].
Caption: Metabolic cross-talk explaining how NAMPT inhibition phenocopies GLUT1 blockade.
Comparative Performance Data
To objectively evaluate the cross-reactivity of the this compound scaffold, we must compare STF-31 against highly selective, gold-standard inhibitors for both targets: FK866 (a non-competitive NAMPT inhibitor)[6][7] and BAY-876 (an orally active, highly selective GLUT1 inhibitor)[8][9].
| Compound | Primary Scaffold | Validated Target | NAMPT IC₅₀ | GLUT1 IC₅₀ | Primary Mechanism of Action |
| STF-31 | This compound | NAMPT | ~19 nM | ~1 µM | NAD+ depletion leading to secondary glycolysis collapse. |
| FK866 | Pyridin-3-ylacrylamide | NAMPT | 0.09 - 1 nM | >100 µM | Highly selective, non-competitive NAMPT inhibition. |
| BAY-876 | Pyrazole-quinoline | GLUT1 | >10 µM | 2 nM | Highly selective, direct blockade of glucose transport. |
Data supported by target profiling studies[3][7][9].
Self-Validating Experimental Protocols for Target Deconvolution
When working with this compound derivatives, researchers cannot rely solely on phenotypic cell death assays. The following protocols are designed as self-validating systems —utilizing internal biochemical bypasses to definitively prove causality.
Protocol 1: The NAD+ Metabolite Rescue Assay
Causality & Logic: To separate NAMPT inhibition from GLUT1 inhibition, the experimental system must bypass the targeted node. If a compound kills cells by inhibiting NAMPT, supplementing the culture with Nicotinamide Mononucleotide (NMN)—the direct downstream product of NAMPT—will bypass the enzymatic blockade and rescue cell viability. Conversely, if the compound directly blocks GLUT1, NMN supplementation will fail to restore glycolysis, and the cells will die.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 or RCC4 cells at 2,000 cells/well in a 96-well plate. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with a dose-response gradient of the this compound derivative (0.01 µM to 10 µM).
-
Metabolite Rescue: To a parallel set of treated wells, concurrently add 1 mM NMN.
-
Incubation: Incubate for 72 hours under standard conditions (37°C, 5% CO₂).
-
Quantification: Measure viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).
-
Self-Validation Check: Calculate the IC₅₀ shift. A >100-fold rightward shift in the IC₅₀ curve in the presence of NMN definitively confirms NAMPT as the primary mechanism of toxicity.
Protocol 2: Recombinant NAMPT Enzymatic Assay
Causality & Logic: Phenotypic rescue must be validated by direct biochemical binding. This cell-free assay isolates the enzyme to prove direct target engagement without the confounding variables of cellular metabolism.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well plate, combine recombinant human NAMPT (50 ng/mL), 0.4 mM Phosphoribosyl pyrophosphate (PRPP), and 2 mM ATP in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
Inhibitor Addition: Add the test compound. Crucial: Include FK866 (10 nM) as a positive control for inhibition, and a "no-enzyme" well to establish the baseline background signal.
-
Initiation: Start the reaction by adding 10 µM Nicotinamide. Incubate for 60 minutes at room temperature.
-
Detection: Quantify the production of NMN using LC-MS/MS or a coupled fluorometric assay.
Protocol 3: ³H-2-Deoxyglucose (³H-2-DG) Uptake Assay
Causality & Logic: To rule out direct transporter blockade, glucose uptake must be measured directly using a radiolabeled analog that is transported but not fully metabolized, trapping it inside the cell.
Step-by-Step Methodology:
-
Starvation: Wash cells twice with PBS and incubate in glucose-free DMEM for 1 hour to maximize GLUT1 membrane localization.
-
Pre-treatment: Add the test compound, using BAY-876 (100 nM) as a positive control for GLUT1 inhibition. Incubate for 30 minutes.
-
Radiolabel Pulse: Add ³H-2-Deoxyglucose (1 µCi/well) and incubate for exactly 10 minutes.
-
Termination: Stop transport rapidly by washing three times with ice-cold PBS containing 100 µM Phloretin (locks the transporter to prevent efflux).
-
Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
-
Self-Validation Check: Cytochalasin B (10 µM) must be used in parallel wells to define the non-specific background diffusion limit, ensuring only carrier-mediated transport is calculated.
Caption: Self-validating experimental workflow for target deconvolution of glycolysis inhibitors.
Conclusion
The this compound scaffold is a potent driver of NAMPT inhibition. As demonstrated by the historical mischaracterization of STF-31, relying solely on downstream phenotypic readouts like ATP depletion or glycolysis collapse is insufficient for target validation. By employing self-validating rescue assays and direct biochemical comparisons against highly selective probes like FK866 and BAY-876, researchers can accurately map the mechanism of action and avoid costly misattributions in the drug development pipeline.
References
- Source: ACS Publications (Adams et al., 2014)
- STF 31 | NAMPT Inhibitor Source: Tocris Bioscience URL
- Daporinad (FK866)
- BAY-876 | GLUT1 Inhibitor Source: Selleck Chemicals URL
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. astorscientific.us [astorscientific.us]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
In Vitro vs In Vivo Correlation of N-Pyridin-3-ylbenzamide Activity: A Comparative Guide for CYP11B2 Inhibitors
Executive Summary & Clinical Context
Aldosterone synthase (CYP11B2) is a highly validated therapeutic target for managing congestive heart failure, cardiac fibrosis, and resistant hypertension. The central challenge in developing CYP11B2 inhibitors is achieving absolute selectivity over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis. Because these two mitochondrial cytochrome P450 enzymes share >93% sequence homology, first-generation inhibitors often exhibit dual inhibition, leading to dose-limiting hypocortisolism (blunted cortisol response) in clinical settings .
This guide objectively compares the biochemical and pharmacodynamic performance of N-pyridin-3-ylbenzamide derivatives —a highly selective class of CYP11B2 inhibitors—against legacy alternatives like LCI699 (Osilodrostat) and FAD286. By analyzing the in vitro vs in vivo correlation (IVIVC) , we demonstrate how biochemical selectivity translates into safe, effective in vivo target engagement.
Mechanistic Rationale: The Selectivity Bottleneck
To understand the translation of compound activity, we must map the steroidogenic pathway. CYP11B2 and CYP11B1 operate in parallel within the adrenal cortex. A successful therapeutic must selectively block the aldosterone branch without perturbing the cortisol (or rodent corticosterone) branch.
Steroidogenic pathway showing selective CYP11B2 inhibition by N-pyridin-3-ylbenzamides vs LCI699.
In Vitro Profiling: Establishing Biochemical Baselines
Before moving to animal models, compounds must be rigorously profiled for their intrinsic affinity to human CYP enzymes.
Comparative In Vitro Data
The following table summarizes the biochemical performance of a representative optimized this compound against industry standards , .
| Compound Class | CYP11B2 IC₅₀ (nM) | CYP11B1 IC₅₀ (nM) | Selectivity Ratio (B1/B2) | CYP19 (Aromatase) IC₅₀ |
| This compound | 53.0 | > 20,000 | > 377x | > 20,000 nM |
| LCI699 (Osilodrostat) | 0.7 | 2.8 | 4x | > 10,000 nM |
| FAD286 | 1.2 | 14.0 | 11x | 0.8 nM (High Off-Target) |
Data Interpretation: While LCI699 is highly potent against CYP11B2 (0.7 nM), its narrow 4-fold selectivity window is a severe liability. N-pyridin-3-ylbenzamides trade absolute sub-nanomolar potency for an exceptional >377-fold selectivity window, which is critical for maintaining the Free Drug Hypothesis in vivo.
Protocol 1: Self-Validating In Vitro CYP11B1/B2 Cellular Assay
Causality Check: We utilize Chinese hamster fibroblast (V79) cells rather than human adrenal cell lines (like H295R). V79 cells lack endogenous steroidogenic machinery, ensuring zero background interference. By transfecting them with specific human CYP11B1 or CYP11B2 plasmids, the system becomes self-validating; any product formed is exclusively the result of the transfected enzyme.
-
Cell Preparation: Seed V79 cells expressing human CYP11B1 or CYP11B2 in 24-well plates at a density of 8 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.
-
Substrate & Inhibitor Addition: Wash cells with PBS. Add 500 µL of serum-free DMEM containing the specific substrate: 100 nM 11-deoxycorticosterone (DOC) for CYP11B2, or 100 nM 11-deoxycortisol for CYP11B1. Simultaneously add the this compound inhibitor at varying concentrations (0.1 nM to 10 µM).
-
Controlled Incubation: Incubate for exactly 1 hour. Note: 1 hour is chosen to ensure linear product formation without substrate depletion, maintaining steady-state kinetics.
-
Extraction & Quantification: Terminate the reaction by extracting the supernatant with 1 mL of ethyl acetate. Evaporate the organic phase under nitrogen and reconstitute in the LC-MS/MS mobile phase.
-
LC-MS/MS Readout: Quantify aldosterone or cortisol using internal deuterated standards (e.g., D4-aldosterone). Calculate IC₅₀ values using a 4-parameter logistic regression model.
In Vivo Pharmacodynamics & Correlation (IVIVC)
The true test of a CYP11B2 inhibitor is its translation to in vivo models. A compound with high in vitro potency may fail in vivo due to high plasma protein binding (PPB), poor adrenal tissue partitioning, or rapid clearance .
Workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for CYP11B2 inhibitors.
Protocol 2: In Vivo ACTH-Stimulated PD Model
Causality Check: Basal aldosterone levels in rodents are often too low and highly variable for reliable quantification. To widen the therapeutic window and standardize the baseline, we place the rats on a low-sodium diet to upregulate the Renin-Angiotensin System (RAS), followed by an exogenous ACTH challenge to synchronize a robust burst of steroidogenesis. Furthermore, in rodents, corticosterone serves as the primary glucocorticoid analog to human cortisol and acts as the surrogate biomarker for CYP11B1 activity.
-
Acclimation: Maintain male Wistar rats (200–250 g) on a low-sodium diet (0.02% NaCl) for 7 days prior to the study.
-
Dosing: Administer this compound or LCI699 via oral gavage (PO) formulated in 0.5% methylcellulose at doses ranging from 1 to 30 mg/kg.
-
Target Engagement Timing: Wait for the established pharmacokinetic Tₘₐₓ (typically 1 hour post-dose) to ensure peak plasma and adrenal tissue concentrations.
-
ACTH Challenge: Inject ACTH (1 µg/kg, subcutaneous) to stimulate adrenal steroidogenesis.
-
Biomarker Collection: Collect blood via cardiac puncture exactly 1.5 hours post-ACTH injection.
-
Analysis: Separate plasma and quantify aldosterone and corticosterone via LC-MS/MS to determine the in vivo ED₅₀.
Comparative In Vivo Efficacy Data (Rat Model)
| Compound | Dose (mg/kg PO) | Plasma Aldosterone Reduction | Plasma Corticosterone Reduction | In Vivo Selectivity Outcome |
| This compound | 10.0 | - 82% | - 4% (Not Significant) | Maintained (Highly Selective) |
| LCI699 (Osilodrostat) | 3.0 | - 85% | - 68% (Significant) | Collapsed (Dual Inhibition) |
Correlation Analysis: Why N-Pyridin-3-ylbenzamides Excel
The data above highlights a critical phenomenon in drug development: The Free Drug Hypothesis .
While LCI699 is exceptionally potent in vitro (0.7 nM), its narrow 4-fold selectivity collapses in vivo. To achieve sufficient unbound drug concentrations (fᵤ) at the adrenal cortex to inhibit CYP11B2, the total plasma concentration of LCI699 must be pushed so high that it inevitably crosses the IC₅₀ threshold for CYP11B1, resulting in a 68% reduction in corticosterone.
Conversely, N-pyridin-3-ylbenzamides exhibit a >377-fold in vitro selectivity window. Even at higher oral doses (10 mg/kg) required to overcome plasma protein binding and achieve therapeutic adrenal exposure, the free drug concentration never reaches the threshold required to inhibit CYP11B1. This results in an excellent In Vitro-In Vivo Correlation (IVIVC), proving that the this compound scaffold is a structurally superior pharmacophore for achieving isolated aldosterone suppression without inducing Cushing's-like or adrenal insufficiency side effects.
References
-
Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. "N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2)." Bioorganic & Medicinal Chemistry Letters. 2011 Jan 1;21(1):186-90. Available at:[Link]
-
Hoyt SB, Park MK, et al. "Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys." ACS Medicinal Chemistry Letters. 2015 Jul 2;6(8):861-865. Available at:[Link]
-
Meredith E, Burgis R, et al. "Discovery and in vivo evaluation of potent dual CYP11B2 (aldosterone synthase) and CYP11B1 inhibitors." ACS Medicinal Chemistry Letters. 2013 May 20;4(9):856-860. Available at:[Link]
Comparative Guide: N-(Pyridin-3-yl)benzamide Derivatives vs. Standard CYP11B2 Inhibitors
Executive Summary
N-(Pyridin-3-yl)benzamide (NPB) represents a privileged scaffold in the design of selective metalloenzyme inhibitors, most notably for Aldosterone Synthase (CYP11B2) . Unlike first-generation inhibitors such as Fadrozole, which rely on non-selective heme coordination, NPB derivatives utilize a "linker-tail" strategy to exploit subtle structural differences between CYP11B2 and its highly homologous cortisol-producing counterpart, CYP11B1 (11
This guide analyzes the performance of optimized NPB derivatives (specifically 2,3-disubstituted analogs) against industry standards, demonstrating how this scaffold achieves nanomolar potency (
Mechanistic Profile: The Selectivity Filter
The core challenge in inhibiting CYP11B2 is its 93% sequence identity with CYP11B1. Standard inhibitors often crash the heme iron indiscriminately. The NPB scaffold solves this via a dual-mechanism mode of action:
-
Primary Anchor (Warhead): The pyridine nitrogen (
) coordinates axially to the heme iron ( ) at the active site, displacing the activated oxygen species required for catalysis. -
Selectivity Filter (Tail): The benzamide moiety extends into the access channel. In CYP11B2, this channel accommodates the planar benzamide structure. In CYP11B1, subtle amino acid variations (e.g., Helix I residues) create steric hindrance, destabilizing the binding of NPB derivatives.
Diagram: Mechanism of Selective Inhibition
Caption: Schematic of the dual-action mechanism where the pyridine-heme interaction provides potency, while the benzamide moiety acts as a structural probe to distinguish CYP11B2 from CYP11B1.
Comparative Performance Analysis
The following data compares the lead optimized NPB derivative (2,3-dichloro-N-(pyridin-3-yl)benzamide) against Fadrozole (non-selective historical standard) and LCI699 (Osilodrostat) (clinical benchmark).
Table 1: Potency and Selectivity Profile
| Compound | Target Potency ( | Off-Target Potency ( | Selectivity Factor ( | Clinical Status/Utility |
| NPB Derivative (Lead) | 53 nM | > 10,000 nM | > 180 | Preclinical / Chemical Probe |
| Fadrozole | 1.0 nM | 6.0 nM | 6 | Discontinued (Hypertension) |
| LCI699 (Osilodrostat) | 0.7 nM | 11 nM | ~15 | FDA Approved (Cushing's) |
*Selectivity Factor (SF) =
Key Insights:
-
Selectivity Superiority: While Fadrozole is more potent in absolute terms, its low selectivity (SF = 6) causes significant cortisol suppression. The NPB scaffold achieves an SF > 180, effectively "silencing" the mineralocorticoid pathway without disrupting glucocorticoid homeostasis.
-
Structural Optimization: The addition of electron-withdrawing groups (e.g., -Cl, -F) at the 2,3-positions of the benzamide ring enhances hydrophobic interactions within the CYP11B2 active site, boosting potency from the micromolar range (unsubstituted parent) to low nanomolar range.
Experimental Protocols
To validate the performance of N-(pyridin-3-yl)benzamide derivatives, the following cellular assay protocol is recommended. This workflow uses V79 cells stably expressing human CYP11B2, ensuring biological relevance over cell-free recombinant systems.
Protocol: In Vitro CYP11B2 Inhibition Assay
Objective: Determine
-
Cell Culture Preparation:
-
Use V79-MZh11B2 cells (hamster fibroblasts transfected with human CYP11B2).
-
Culture in DMEM supplemented with 10% FCS and penicillin/streptomycin.
-
Seed cells at
cells/well in 24-well plates. Incubate for 24h at 37°C/5% .
-
-
Compound Treatment:
-
Wash cells with PBS.
-
Add fresh DMEM containing the substrate 11-Deoxycorticosterone (DOC) at 100 nM.
-
Add the test compound (NPB derivative) at varying concentrations (e.g., 0.1 nM to 10
M) in DMSO (final DMSO < 1%). -
Include controls: Vehicle (DMSO only) and Positive Control (Fadrozole 100 nM).
-
-
Incubation & Extraction:
-
Incubate for 60 minutes at 37°C.
-
Collect 500
L of supernatant media. -
Extract steroids using ethyl acetate or solid-phase extraction (SPE). Evaporate to dryness.
-
-
Quantification (LC-MS/MS):
-
Reconstitute samples in methanol/water (50:50).
-
Analyze via HPLC-MS/MS monitoring the transition of Aldosterone (Product) and DOC (Substrate).
-
Calculate % conversion relative to vehicle control.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the cellular evaluation of CYP11B2 inhibition, ensuring precise IC50 determination.
References
-
Zimmer, C., et al. (2011). "N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2)."[1] Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190.[1]
-
Hafner, M., et al. (2011). "Targeting CYP11B2 with pyridine-based inhibitors: A review of structural requirements for selectivity." Molecular and Cellular Endocrinology, 336(1-2), 154-161.
-
Funder, J. W. (2010). "Aldosterone synthase inhibitors: a new class of antihypertensive agents?" Current Hypertension Reports, 12(4), 235-239.
-
PubChem Compound Summary. "N-pyridin-3-ylbenzamide." National Center for Biotechnology Information.
Sources
Head-to-head comparison of N-pyridin-3-ylbenzamide synthesis methods
Executive Summary
The synthesis of N-pyridin-3-ylbenzamide presents a classic challenge in medicinal chemistry: acylation of a deactivated, heteroaromatic amine. Unlike simple alkyl amines, 3-aminopyridine possesses reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring and the potential for competitive coordination of the ring nitrogen to Lewis acidic catalysts.
This guide evaluates three distinct methodologies for this transformation, ranging from traditional high-reactivity protocols to modern green catalysis.
| Method | Reagents | Best For | Key Trade-off |
| A. Classical Activation | Acid Chloride / Et | Large-scale / Low cost | Moisture sensitivity & HCl generation |
| B. Precision Coupling | HATU / DIPEA | HTS / Discovery Chemistry | High cost & atom economy |
| C. Green Catalysis | Boric Acid / Toluene | Process Safety / Sustainability | Slower kinetics & high temperature |
Part 1: The Mechanistic Challenge
The core difficulty lies in the ambident nucleophilicity and electronic deactivation of 3-aminopyridine.
-
Deactivation: The exocyclic amino group's lone pair is partially delocalized into the electron-deficient pyridine ring, lowering its HOMO energy compared to aniline.
-
Coordination: The endocyclic pyridine nitrogen (
) is basic and can coordinate with metal catalysts or protons, potentially poisoning the reaction or requiring excess reagents.
Mechanistic Pathway Comparison (DOT Visualization)
Figure 1: Comparative activation pathways. Red: Classical Acid Chloride. Yellow: HATU Coupling.[1][2] Green: Boric Acid Catalysis.[3][4]
Part 2: Head-to-Head Methodologies
Method A: The "Workhorse" (Acid Chloride)
This is the industrial standard for simple substrates. It relies on converting benzoic acid to benzoyl chloride (or purchasing it) to create a highly electrophilic carbonyl center that overcomes the poor nucleophilicity of the amine.
-
Protocol:
-
Dissolve 3-aminopyridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (0.5 M).
-
Cool to 0°C under N
. -
Add benzoyl chloride (1.1 equiv) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Quench: Add sat. NaHCO
. Extract with DCM.
-
-
Critical Insight: The addition of base (Et
N or Pyridine) is non-negotiable.[5] Without it, the HCl byproduct protonates the unreacted 3-aminopyridine, deactivating it completely and stalling conversion at 50%. -
Performance:
-
Yield: 85–95%
-
Purity: High (after recrystallization).
-
Method B: The "Precision Tool" (HATU)
For discovery chemistry where yield is paramount and scale is small (mg), HATU is superior. It generates a highly reactive 7-azabenzotriazole active ester.
-
Protocol:
-
Dissolve benzoic acid (1.0 equiv) in dry DMF.
-
Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir 5 mins to activate.
-
Add 3-aminopyridine (1.0 equiv).
-
Stir at RT for 12 hours.
-
-
Critical Insight: HATU is specifically chosen over EDC/HOBt because the pyridine nitrogen in the active ester (from the 'A' in HATU) provides an "anchoring" effect (neighboring group participation) that accelerates the attack of the weak amine nucleophile.
-
Performance:
-
Yield: 92–98%
-
Purity: Moderate (requires column chromatography to remove tetramethylurea byproducts).
-
Method C: The "Green" Alternative (Boric Acid)
Catalytic amidation is the most atom-economical method, producing only water as a byproduct. Boric acid forms a mixed anhydride-like intermediate (acyloxyboron) that activates the acid.
-
Protocol:
-
Combine benzoic acid (1.0 equiv), 3-aminopyridine (1.0 equiv), and Boric Acid (10-20 mol%) in Toluene.
-
Fit flask with a Dean-Stark trap.
-
Reflux (110°C) for 24–48 hours until water collection ceases.
-
-
Critical Insight: This reaction is driven by thermodynamics (removal of water). It is incompatible with thermally unstable substrates but ideal for stable scaffolds like benzamides.
-
Performance:
-
Yield: 70–85%[6]
-
Purity: Excellent (precipitates upon cooling; simple filtration).
-
Part 3: Data Summary & Decision Matrix
Comparative Performance Data
| Feature | Method A (Acid Chloride) | Method B (HATU) | Method C (Boric Acid) |
| Reaction Time | Fast (<4 h) | Medium (12 h) | Slow (24-48 h) |
| Atom Economy | Poor (Stoichiometric waste) | Very Poor (High MW reagents) | Excellent (Only H |
| Purification | Extraction/Crystallization | Chromatography (Required) | Filtration |
| Cost (Reagents) | $ (Low) | $ (Very Low) | |
| Scalability | High (kg scale) | Low (g scale) | High (kg scale) |
Decision Tree (DOT Visualization)
Figure 2: Workflow for selecting the optimal synthesis method based on scale and constraints.
References
-
BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
-
Tang, P. et al. Boric Acid Catalyzed Direct Amidation.[3] (Cited in Thieme Connect/Synlett).
-
Sheppard, T. D. et al. Borate-catalysed direct amidation reactions of coordinating substrates.[7][8] Chemical Science, 2025.[7]
-
National Institutes of Health (PMC). Mechanistic insights into boron-catalysed direct amidation reactions.
-
BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications.
Sources
- 1. reddit.com [reddit.com]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Boric acid-catalyzed amidation - GalChimia [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07744J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Target Validation Crisis: Reproducibility of N-pyridin-3-ylbenzamide (STF-31) Experimental Results
Executive Summary: The Mechanistic Illusion
In drug discovery, the reproducibility of experimental results hinges on accurate target deconvolution. The compound STF-31 (4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-(pyridin-3-yl)benzamide), built on an N-pyridin-3-ylbenzamide scaffold[1], represents one of the most instructive case studies in modern target validation.
Originally published in 2011 as a highly selective GLUT1 inhibitor , STF-31 was reported to induce synthetic lethality in von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) by starving them of glucose[2]. However, subsequent rigorous reproducibility studies and genomic profiling revealed a profound mischaracterization. STF-31 does not bind GLUT1; rather, the this compound moiety acts as a nicotinamide mimetic, making it a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) [3].
This guide dissects the causality behind this phenotypic illusion, compares the performance of STF-31 against true target-specific alternatives, and provides a self-validating experimental framework to prevent similar reproducibility failures.
Unraveling the Phenotype: Why NAMPT Inhibition Mimics GLUT1 Blockade
The initial misattribution of STF-31 to GLUT1 stemmed from a reliance on downstream phenotypic readouts rather than orthogonal biochemical validation. VHL-deficient RCC cells are highly dependent on aerobic glycolysis (the Warburg effect) for ATP production[2].
When STF-31 inhibits NAMPT, it blocks the NAD+ salvage pathway. Over 48 to 72 hours, intracellular NAD+ pools are entirely depleted[3]. The glycolytic enzyme GAPDH strictly requires NAD+ as a co-factor. Without NAD+, GAPDH fails, glycolysis halts, glucose uptake ceases, and the cell dies from ATP starvation. To an observer measuring glucose uptake and cell viability, this metabolic collapse is phenomenologically indistinguishable from direct GLUT1 blockade.
Visualizing the True Pharmacological Pathway
Pathway: STF-31 mediates cell death via NAMPT inhibition, NAD+ depletion, and glycolysis arrest.
Comparative Performance Analysis
To ensure reproducibility in metabolic assays, researchers must benchmark this compound derivatives against highly selective, validated tool compounds. The table below summarizes the quantitative pharmacological profiles of STF-31 compared to a true NAMPT inhibitor (FK866) and a true GLUT1 inhibitor (BAY-876).
| Compound | Primary Scaffold | Validated Target | NAMPT IC₅₀ | GLUT1 IC₅₀ | Rescued by Nicotinic Acid? |
| STF-31 | This compound | NAMPT | ~300 nM | > 10 µM | Yes (Full Rescue) |
| FK866 | Acrylamide derivative | NAMPT | ~1 nM | > 10 µM | Yes (Full Rescue) |
| BAY-876 | Pyrazole derivative | GLUT1 | > 10 µM | ~2 nM | No (Target Bypass Fails) |
Self-Validating Protocol: Target Deconvolution via NAD+ Rescue Assay
To prove that a compound's toxicity is driven by NAMPT inhibition rather than GLUT1 blockade, assays must incorporate a self-validating internal control. Because NAMPT synthesizes NAD+ via the salvage pathway, providing exogenous Nicotinic Acid (NA) allows cells to synthesize NAD+ via the alternative Preiss-Handler pathway, completely bypassing the drug's target[3].
Step 1: Cell Seeding and Metabolic Synchronization
-
Action: Seed VHL-deficient RCC4 cells at 2,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Causality: A low seeding density ensures cells remain in the exponential growth phase. Rapidly dividing cells have the highest NAD+ turnover rate, maximizing their sensitivity to NAMPT inhibition and ensuring a robust phenotypic window.
Step 2: Compound and Rescue Agent Co-Treatment
-
Action: Treat cells with a 10-point dose-response curve of STF-31 (0.01 µM to 50 µM). In parallel control wells, co-administer the drug with 10 µM Nicotinic Acid (NA).
-
Causality: This is the core of the self-validating system. If STF-31 is truly a GLUT1 inhibitor, NA will not save the cells. Because STF-31 is actually a NAMPT inhibitor, the NA bypasses the enzymatic blockade, restores NAD+ pools, and fully rescues cell viability.
Step 3: Extended Incubation Period
-
Action: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Causality: Unlike direct glycolysis inhibitors (which cause rapid ATP depletion within hours), NAMPT inhibitors require 48-72 hours to manifest toxicity. The cell must first consume its pre-existing intracellular NAD+ pools before GAPDH fails and glycolysis arrests.
Step 4: ATP-Based Viability Quantification
-
Action: Add CellTiter-Glo® reagent, incubate for 10 minutes to stabilize the signal, and measure luminescence.
-
Causality: ATP depletion is the terminal consequence of both GLUT1 blockade and NAMPT inhibition. Using an ATP-dependent luciferase assay provides a highly sensitive, universal readout for this synthetic lethality model.
References
-
Chan DA, et al. "Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality." Science Translational Medicine, 2011.[Link]
-
Adams DJ, et al. "NAMPT Is the Cellular Target of STF-31-Like Small-Molecule Probes." ACS Chemical Biology, 2014.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 984333, STF-31." PubChem, 2024.[Link]
Sources
N-pyridin-3-ylbenzamide structure-activity relationship (SAR) studies
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing central nervous system (CNS)-penetrant kinase inhibitors. When targeting Leucine-rich repeat kinase 2 (LRRK2)—a heavily validated genetic target for Parkinson's Disease (PD)—the medicinal chemistry community has historically relied on aminopyrimidine and pyrrolopyrimidine scaffolds. However, achieving the delicate balance of kinome selectivity, high brain unbound fraction (
In this guide, we will evaluate the
The LRRK2 Challenge and the -Pyridin-3-ylbenzamide Scaffold
Pathogenic mutations in LRRK2, particularly G2019S, result in hyperactive kinase function. This hyperphosphorylation cascade (often measured via Rab10 or Rab12 substrates) leads to lysosomal dysfunction and neuronal toxicity.
LRRK2 pathogenic signaling pathway and targeted inhibition.
To halt this pathway, inhibitors must cross the blood-brain barrier (BBB) without being rapidly effluxed by P-glycoprotein (P-gp). The
Scaffold Comparison: Performance Metrics
How does the
| Metric | Aminopyrimidine (e.g., MLi-2) | Pyrrolopyrimidine (e.g., PF-06447475) | |
| LRRK2 IC | 0.76 nM | 3.0 nM | 2.6 nM |
| Kinome Selectivity | >295-fold over 300 kinases | High (Surrogate crystallography optimized) | High (>100-fold over broad panel) |
| Brain Penetration ( | High | Moderate to High | High (~0.6 - 0.8) |
| Oral Bioavailability (F%) | >50% | ~45% | >60% |
| Primary Structural Liability | Potential peripheral toxicity (e.g., lung pneumocytes) | High molecular weight limits optimization | Amide bond susceptibility to hydrolysis (mitigated by steric shielding) |
The Verdict: While MLi-2 is the most potent in vitro, the
SAR Deep Dive: Decoding the Causality of the Scaffold
In drug design, every atom must justify its presence. The SAR of the
-
The Pyridin-3-yl Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the LRRK2 hinge region (typically Ala1950). Using a 3-substituted pyridine rather than a 2- or 4-substituted variant ensures the optimal dihedral angle for the amide bond, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.
-
The 5-Position of the Benzamide (Selectivity & ADME Vector): The benzamide core projects into the solvent-exposed selectivity pocket of LRRK2. Unsubstituted benzamides often suffer from high P-gp efflux. By introducing small, lipophilic, or electron-withdrawing groups (e.g., fluorine, cyano, or small ethers) at the 5-position, we achieve two things:
-
Causality 1: We increase the lipophilicity just enough to improve passive permeability across the BBB.
-
Causality 2: We disrupt the recognition motif for P-gp efflux transporters, drastically improving the unbound brain-to-plasma ratio (
).
-
Self-Validating Experimental Protocols
To confidently establish the SAR of
Step-by-step SAR optimization workflow for CNS-penetrant LRRK2 inhibitors.
Protocol A: LRRK2 Potency via TR-FRET Assay
Rationale: LRRK2 is a massive 2527-amino acid protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a truncated active kinase domain provides high-throughput, interference-free quantification of IC
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. -
Enzyme/Substrate Mix: Dilute recombinant LRRK2 (G2019S mutant, kinase domain) to a final assay concentration of 0.5 nM. Add a biotinylated peptide substrate (e.g., LRRKtide) at 100 nM.
-
Compound Addition: Dispense
-pyridin-3-ylbenzamide analogs in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects (final DMSO <1%). -
Reaction Initiation: Add ATP at its apparent
(typically ~134 µM for G2019S) to initiate the reaction. Incubate at room temperature for 60 minutes. -
Detection: Stop the reaction by adding EDTA (10 mM final). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes in the dark.
-
Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate IC
via a 4-parameter logistic curve fit.
Protocol B: BBB Permeability via MDCK-MDR1 Assay
Rationale: To ensure the 5-substitution successfully mitigates P-gp efflux, we utilize MDCK cells transfected with the human MDR1 gene (encoding P-gp).
-
Cell Seeding: Seed MDCK-MDR1 cells onto Transwell polycarbonate permeable supports (0.4 µm pore size) at
cells/cm . Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 250 , confirming tight junction formation. -
Dosing: Prepare test compounds at 2 µM in transport buffer (HBSS with 10 mM HEPES, pH 7.4).
-
Transport Assay:
-
Apical to Basolateral (A-B): Add compound to the apical chamber; collect samples from the basolateral chamber at 30, 60, and 90 minutes.
-
Basolateral to Apical (B-A): Add compound to the basolateral chamber; collect samples from the apical chamber at identical time points.
-
-
Quantification & Analysis: Quantify compound concentrations using LC-MS/MS. Calculate the Apparent Permeability (
) for both directions. -
Efflux Ratio (ER) Calculation:
. An ER < 2.0 indicates the compound is not a significant P-gp substrate, validating its potential for high CNS exposure.
Conclusion
The
References
-
Ding, X., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4034-4038. [Link]
-
Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics, 355(3), 397-409.[Link]
-
Henderson, J. L., et al. (2015). Discovery and Preclinical Profiling of PF-06447475, a Highly Potent, Selective, Brain Penetrant, and In Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry, 58(1), 419-432.[Link]
A Preclinical Head-to-Head: N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide (Compound B2) versus Tolvaptan in Autosomal Dominant Polycystic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for Autosomal Dominant Polycystic Kidney Disease (ADPKD), the search for novel mechanisms to halt cyst progression is paramount. This guide provides a comparative analysis of a promising investigational compound, a derivative of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide known as Compound B2, against the current standard-of-care, Tolvaptan. This document synthesizes available preclinical data to offer a head-to-head benchmark of their mechanisms of action, in vitro and in vivo efficacy, and the experimental frameworks used for their evaluation.
Introduction: Shifting Paradigms in ADPKD Therapy
Autosomal Dominant Polycystic Kidney Disease is a prevalent genetic disorder characterized by the relentless growth of fluid-filled cysts in the kidneys, leading to a progressive decline in renal function. For years, treatment strategies were largely supportive. The approval of Tolvaptan, a vasopressin V2 receptor antagonist, marked a significant milestone, being the first therapy to slow the rate of total kidney volume (TKV) increase[1][2]. However, the quest for more potent and better-tolerated therapies continues.
Recent research has illuminated the role of aberrant cell cycle regulation in the proliferation of cyst-lining epithelial cells. This has brought Cyclin-Dependent Kinase 7 (CDK7) into focus as a compelling therapeutic target. Compound B2, a potent and selective N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative, has emerged from this line of inquiry, demonstrating significant anti-cystic activity in preclinical models[3][4]. This guide will dissect the preclinical evidence for Compound B2 and benchmark it against the established efficacy of Tolvaptan.
Mechanism of Action: Two Distinct Approaches to a Common Pathology
The therapeutic strategies of Compound B2 and Tolvaptan diverge fundamentally, targeting different signaling pathways implicated in ADPKD pathogenesis.
Tolvaptan: Targeting the cAMP Pathway
Tolvaptan acts as a selective antagonist of the vasopressin V2 receptor[5][6]. In ADPKD, inappropriate vasopressin activity leads to elevated intracellular cyclic AMP (cAMP) levels. This surge in cAMP is a key driver of both cellular proliferation and fluid secretion into the cysts, the two primary engines of cyst growth[7]. By blocking the V2 receptor, Tolvaptan effectively dampens the cAMP signaling cascade, thereby mitigating these pathological processes[5][6].
Compound B2: A Direct Assault on the Cell Cycle Machinery
Compound B2, in contrast, directly targets the machinery of cell division through the inhibition of Cyclin-Dependent Kinase 7 (CDK7)[3][4]. CDK7 is a crucial component of the cell cycle, acting as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a component of the general transcription factor TFIIH, playing a vital role in the initiation of transcription. In the context of ADPKD, where cyst growth is fueled by the hyperproliferation of renal tubular epithelial cells, inhibiting CDK7 offers a direct means to arrest this uncontrolled cell division[3][4].
Signaling Pathway Diagrams
Caption: Mechanism of action of Tolvaptan in ADPKD.
Caption: Mechanism of action of Compound B2 in ADPKD.
Preclinical Efficacy: A Comparative Data Analysis
A direct comparison of Compound B2 and Tolvaptan is facilitated by evaluating their performance in standardized preclinical models of ADPKD.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) provides a measure of a drug's potency in a specific assay.
| Compound | Target/Assay | IC50 | Reference |
| Compound B2 | CDK7 Kinase Activity | 4 nM | [3][4] |
| Tolvaptan | AVP-induced cAMP production in human ADPKD cells | ~0.2 nM | [6] |
It is crucial to note that these IC50 values represent different biological activities and are not directly comparable in terms of predicting clinical efficacy. However, they both demonstrate high potency at their respective targets.
In Vitro and Ex Vivo Cyst Growth Inhibition
The Madin-Darby Canine Kidney (MDCK) cell line, which forms cysts in a 3D culture, and ex vivo embryonic kidney cultures are foundational models for screening anti-cystic compounds.
| Model | Compound B2 Performance | Tolvaptan Performance |
| MDCK Cyst Model | Potently inhibits cyst growth.[3][4] | Decreases in vitro cyst growth of human ADPKD cells.[5][6] |
| Ex Vivo Embryonic Kidney Cyst Model | Highly efficacious in suppressing renal cyst development.[3][4] | Not explicitly reported in the reviewed literature. |
While both compounds show efficacy in in vitro cyst models, the data for Compound B2 extends to the ex vivo embryonic kidney model, suggesting a robust anti-cystic effect in a developing organ context[3][4].
In Vivo Efficacy in a Pkd1 Knockout Mouse Model
The conditional Pkd1 knockout mouse is a gold-standard orthologous model of ADPKD. Efficacy in this model is a strong indicator of potential clinical utility.
| Parameter | Compound B2 Performance | Tolvaptan Performance |
| Kidney-to-Body Weight Ratio | Data not yet publicly available in a quantitative format. Described as highly efficacious in an in vivo ADPKD mouse model.[3][4] | Significantly reduces the 2-kidney weight to body weight ratio.[1][8][9] |
| Cystic Index | Data not yet publicly available in a quantitative format. | Significantly reduces the cystic index.[1][9] |
| Blood Urea Nitrogen (BUN) | Data not yet publicly available in a quantitative format. | Significantly reduces blood urea levels.[1][9] |
Tolvaptan has a well-documented, statistically significant beneficial effect on key disease parameters in the Pkd1 knockout mouse model[1][8][9]. While Compound B2 is reported to be highly efficacious in a similar model, detailed quantitative data is awaited to enable a direct, statistically-powered comparison[3][4].
Experimental Protocols: A Guide to Preclinical ADPKD Research
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro 3D MDCK Cyst Formation Assay
This assay assesses a compound's ability to inhibit the formation and growth of cysts from a single-cell suspension.
Protocol:
-
Cell Preparation: Culture Madin-Darby Canine Kidney (MDCK) cells to 80-90% confluency.
-
Collagen Matrix Preparation: Prepare a neutralized collagen solution on ice.
-
Cell Suspension: Trypsinize MDCK cells and resuspend them in the collagen solution at a concentration of 2 x 10^4 cells/mL.
-
Plating: Plate the cell-collagen suspension into 24-well plates and allow to solidify at 37°C.
-
Culture and Treatment: Overlay the gel with a complete medium containing the test compound (e.g., Compound B2 or Tolvaptan) at various concentrations. Include a vehicle control and a positive control for cyst growth (e.g., forskolin).
-
Incubation: Culture the plates for 7-14 days, replacing the medium with fresh compound every 2-3 days.
-
Analysis: Capture images of the cysts using a microscope. Quantify the number and diameter of cysts using image analysis software.
Ex Vivo Embryonic Kidney Cyst Culture
This model evaluates the effect of compounds on cyst development in an intact, developing kidney.
Protocol:
-
Dissection: Isolate embryonic kidneys from E13.5 mouse embryos.
-
Culture Setup: Place the embryonic kidneys on a filter membrane supported by a metal grid in a culture dish containing a serum-free medium.
-
Treatment: Add the test compound to the culture medium.
-
Incubation: Culture the kidneys for 4-5 days.
-
Analysis: Monitor cyst formation and growth daily using a dissecting microscope. At the end of the culture period, the kidneys can be fixed for histological analysis and lectin staining to identify specific tubule segments.
Experimental Workflow Diagram
Caption: Preclinical testing workflow for ADPKD therapeutics.
Conclusion and Future Directions
The preclinical data available to date positions the N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative, Compound B2, as a compelling novel therapeutic candidate for ADPKD. Its distinct mechanism of action, targeting the cell cycle via CDK7 inhibition, offers a fundamentally different approach to the current standard-of-care, Tolvaptan, which modulates cAMP signaling.
While Tolvaptan has a robust and quantitatively well-defined preclinical and clinical profile, the early data for Compound B2 is highly promising, demonstrating potent in vitro and in vivo anti-cystic activity. The next critical step will be the generation and publication of detailed quantitative in vivo efficacy and pharmacokinetic/pharmacodynamic data for Compound B2. This will enable a more direct and rigorous comparison with Tolvaptan and will be essential for its potential progression into clinical development.
The future of ADPKD therapy may lie in a multi-pronged attack on the disease's complex pathophysiology. The distinct mechanisms of CDK7 inhibitors and vasopressin V2 receptor antagonists may even suggest the potential for future combination therapies. Continued research and head-to-head preclinical studies will be instrumental in shaping the next generation of treatments for patients with ADPKD.
References
- Yang, B., Zhang, H., Li, N., Gao, L., Jiang, H., Kan, W., ... & Liu, T. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770–15788.
- Reif, G. A., Yamaguchi, T., Nivens, E., Fujiki, H., Pinto, C. S., & Wallace, D. P. (2011). Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin. American Journal of Physiology-Renal Physiology, 301(5), F1005-F1013.
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Reif, G. A., Yamaguchi, T., Nivens, E., Fujiki, H., Pinto, C. S., & Wallace, D. P. (2011). Tolvaptan inhibits ERK-dependent cell proliferation, Cl− secretion, and in vitro cyst growth of human ADPKD cells stimulated by vasopressin. American Journal of Physiology. Renal Physiology, 301(5), F1005–F1013. [Link]
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Maser, R. L., Magenheimer, B. S., & Calvet, J. P. (2019). Metanephric organ culture. Methods in cell biology, 153, 169–183. [Link]
- Hoogeveen, M. M., Kanhai, A. A., Leonhard, W. N., van der Wal, A. M., Breuning, M. H., de Heer, E., & Peters, D. J. (2015). A Pkd1-mouse model of autosomal dominant polycystic kidney disease with functional validation of a new disease-modifying drug. Human molecular genetics, 24(1), 184–196.
- Carrick Therapeutics. (n.d.). Our Pipeline.
- Kanhai, A. A., van der Wal, A. M., Leonhard, W. N., Zandbergen, M., Breuning, M. H., de Heer, E., & Peters, D. J. M. (2020). Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model. Frontiers in Molecular Biosciences, 10, 1058825.
- Syros Pharmaceuticals. (2019). Preclinical evaluation of PK, PD, and antitumor activity of the oral, non-covalent, potent and highly selective CDK7 inhibitor, SY-5609, provides rationale for clinical development in multiple solid tumor indications. Molecular Cancer Therapeutics, 18(12 Supplement), C091.
- Otsuka Pharmaceutical Co., Ltd. (2008). Tertiary Pharmacology Review for Tolvaptan.
- Shoaf, S. E., Bricmont, P., & Mallikaarjun, S. (2016). Pharmacokinetics and Pharmacodynamics of Tolvaptan in Autosomal Dominant Polycystic Kidney Disease: Phase 2 Trials for Dose Selection in the Pivotal Phase 3 Trial.
- Torres, V. E., Chapman, A. B., Devuyst, O., Gansevoort, R. T., Grantham, J. J., Higashihara, E., ... & Czerwiec, F. S. (2012). Tolvaptan in patients with autosomal dominant polycystic kidney disease. The New England journal of medicine, 367(25), 2407–2418.
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Yang, B., Zhang, H., Li, N., Gao, L., Jiang, H., Kan, W., ... & Liu, T. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry, 65(23), 15770–15788. [Link]
- FDA. (2018). 204441Orig1s000. FDA.
- Wang, W., Li, C., & Chen, Q. (2021). CDK inhibitors in cancer therapy, an overview of recent development. Journal of Cancer, 12(2), 315.
- Kim, H., & Lee, J. Y. (2014). Review of Tolvaptan's Pharmacokinetic and Pharmacodynamic Properties and Drug Interactions. Journal of clinical pharmacy and therapeutics, 39(6), 575-582.
- Syros Pharmaceuticals. (2019). Preclinical evaluation of PK, PD, and antitumor activity of the oral, non-covalent, potent and highly selective CDK7 inhibitor, SY-5609, provides rationale for clinical development in multiple solid tumor indications. Molecular Cancer Therapeutics, 18(12_Supplement), C091-C091.
- Ishida, K., Nakamura, S., & Onogawa, T. (2011). Nonclinical pharmacokinetics of a new nonpeptide V2 receptor antagonist, tolvaptan. Journal of pharmaceutical sciences, 100(12), 5324-5334.
- Zhang, T., Li, X., & Liang, D. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
- Kanhai, A. A., van der Wal, A. M., Leonhard, W. N., Zandbergen, M., Breuning, M. H., de Heer, E., & Peters, D. J. M. (2023). Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model. Frontiers in molecular biosciences, 10, 1058825.
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FDA. (2018). 204441Orig1s000. Retrieved from [Link]
- van der Wal, A. M., Kanhai, A. A., Leonhard, W. N., Zandbergen, M., Breuning, M. H., de Heer, E., & Peters, D. J. (2020). Renal cyst growth is attenuated by a combination treatment of tolvaptan and pioglitazone, while pioglitazone treatment alone is not effective. Scientific reports, 10(1), 1-13.
- Kanhai, A. A., van der Wal, A. M., Leonhard, W. N., Zandbergen, M., Breuning, M. H., de Heer, E., & Peters, D. J. M. (2023). Preclinical evaluation of tolvaptan and salsalate combination therapy in a Pkd1-mouse model. Frontiers in Molecular Biosciences, 10, 1058825.
- Cabrita, I., Kraus, F., & Scholz, H. (2022). A 3D In Vivo Model for Studying Human Renal Cystic Tissue and Mouse Kidney Slices. Cells, 11(15), 2269.
- Wallace, D. P., & Grantham, J. J. (2017). Three-dimensional in vitro models answer the right questions in ADPKD cystogenesis. American Journal of Physiology-Renal Physiology, 312(6), F1155-F1160.
- Gojkovic, M., Sa-Papa, M., & Viau, A. (2021). Effect of Tolvaptan in combination with rapamycin in a rat model of polycystic kidney disease. bioRxiv.
- Decuypere, J. P., & Mekahli, D. (2020). An Overview of In Vivo and In Vitro Models for Autosomal Dominant Polycystic Kidney Disease: A Journey from 3D-Cysts to Mini-Pigs. International journal of molecular sciences, 21(13), 4615.
- Mrug, M., & Wallace, D. P. (2025). Kidney cystogenesis in embryonic-and adult-onset ADPKD is suppressed from lack of adenylyl cyclase targeting to cilia. bioRxiv.
- InnoSer. (n.d.). In Vivo ADPKD Mouse Model.
- Barash, I. (2008). Pre-clinical Testing of GSK3 Inhibitors in ADPKD. Grantome.
- Chebib, F. T., & Torres, V. E. (2023). Autosomal Dominant Polycystic Kidney Disease Therapies on the Horizon. Kidney Medicine, 5(5), 100632.
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Safety Operating Guide
N-pyridin-3-ylbenzamide proper disposal procedures
As a core scaffold in the synthesis of hypoxia-inducible factor (HIF) pathway inhibitors, GLUT1 antagonists (such as STF-31), and Janus kinase (JAK) inhibitors, N-pyridin-3-ylbenzamide (CAS 5221-40-9) is a high-value intermediate in modern drug development[1][2]. However, the very properties that make it an effective pharmacophore—its moderate lipophilicity and target-binding affinity—also render it an environmental and occupational hazard if mishandled.
To build a self-validating safety culture in your laboratory, standard operating procedures must go beyond simply listing "what" to do; they must explain the "why." The physical properties of this compound dictate its containment strategy, and its chemical structure dictates its ultimate destruction method.
Physicochemical Profiling & Hazard Assessment
Before designing a disposal workflow, we must analyze the quantitative data that governs the molecule's behavior in biological systems and the environment.
Table 1: Physicochemical & Hazard Profile of this compound
| Parameter | Value / Classification | Mechanistic Implication |
| CAS Number | 5221-40-9 | Unique identifier for tracking and TSDF manifesting. |
| Molecular Formula | C12H10N2O | Contains two nitrogen atoms; dictates incineration parameters. |
| LogKow (Octanol-Water) | ~1.14 | Moderate lipophilicity; capable of crossing biological membranes[3]. |
| GHS Classification | Acute Tox. 4 (Oral) - H302 | Harmful if swallowed; requires strict ingestion/inhalation controls[4]. |
| RCRA Waste Status | Unlisted (Evaluated as Characteristic) | While pure pyridine is a U-listed waste (U196), this derivative is managed as a characteristic toxic waste[5][6]. |
The Causality of Containment: Pre-Disposal Handling
The primary risk during the handling of this compound arises during the preparation of assay stock solutions. Because the compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro kinase assays, the risk profile shifts dramatically.
-
The Permeation Risk: DMSO acts as a potent carrier solvent. While this compound as a dry powder poses an inhalation risk, dissolving it in DMSO creates a solution that can rapidly carry the toxic payload across the stratum corneum (dermal barrier).
-
Protocol: Standard nitrile gloves provide less than 5 minutes of breakthrough time against pure DMSO. When handling DMSO solutions of this compound, you must utilize a double-gloving strategy : a standard nitrile inner glove for tactile sensitivity, covered by a thicker neoprene or butyl rubber outer glove to block solvent permeation.
Step-by-Step RCRA-Compliant Disposal Protocol
Environmental release of bioactive pyridine-benzamide derivatives can lead to severe aquatic toxicity. Drain disposal is strictly prohibited. The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[6].
Step 1: Waste Stream Segregation Do not mix solid waste with liquid waste, as this drastically increases the volume and cost of liquid hazardous waste processing.
-
Solid Waste: Collect all contaminated pipette tips, weighing boats, and empty reagent vials in a dedicated, puncture-proof polyethylene container lined with a transparent biohazard/chemical waste bag.
-
Liquid Waste: Segregate liquid waste into "Halogenated" and "Non-Halogenated" streams. If the compound was used in HPLC runs with Acetonitrile/Water, it goes into the Non-Halogenated carboy. If extracted using Dichloromethane (DCM), it must go into the Halogenated carboy.
Step 2: Satellite Accumulation Area (SAA) Management
-
Transfer segregated containers to the laboratory's SAA.
-
Containers must remain tightly closed at all times unless actively adding waste. Funnels cannot be left in the carboy necks.
-
Ensure secondary containment (spill trays) is in place to capture at least 110% of the volume of the largest container.
Step 3: TSDF Transfer and High-Temperature Incineration
-
Waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within your regulatory timeframe (typically 90 or 180 days depending on your generator status).
-
The Chemistry of Destruction: The TSDF must destroy the compound via high-temperature incineration (minimum 1000°C). Because this compound contains a pyridine ring and an amide linkage, thermal decomposition will release highly toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) gases[5]. Therefore, the incinerator must be equipped with an afterburner and an alkaline wet scrubber to neutralize these acidic, toxic emissions before environmental release.
Waste Disposal Workflow Visualization
Workflow for the segregation, accumulation, and final destruction of this compound waste.
Emergency Spill Response Protocol
A self-validating safety system plans for failure. In the event of a spill, execute the following steps:
-
Evacuate and Assess: Clear personnel from the immediate area. Verify if the spill is a dry powder or a solvent solution.
-
Dry Powder Spill: Do NOT dry sweep, as this aerosolizes the bioactive powder. Lightly moisten the spill area with water or a low-volatility solvent to bind the dust. Use a HEPA-filtered vacuum or wet-wipes to collect the material.
-
Liquid Spill (Solvent-based): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Never use sawdust , as the combination of organic solvents and organic absorbents creates an extreme fire hazard.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect all absorbent materials and wipes into a sealed hazardous waste bag, label as "Toxic Spill Debris," and transfer to the SAA.
References
-
Molaid Chemical Database. "4-((4-cyanophenylsulfonamido)methyl)-N-(pyridin-3-yl)benzamide | 1262990-33-9". Molaid. Available at: [Link]
-
National Center for Biotechnology Information. "Stf-31 | C23H25N3O3S | CID 984333 - PubChem". PubChem. Available at:[Link]
-
U.S. Environmental Protection Agency. "3-Amino-N-pyridin-3-ylbenzamide Properties". CompTox Chemicals Dashboard. Available at:[Link]
-
Electronic Code of Federal Regulations. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR. Available at: [Link]
- Google Patents. "US7598257B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors". Google Patents.
Sources
- 1. 4-((4-cyanophenylsulfonamido)methyl)-N-(pyridin-3-yl)benzamide - CAS号 1262990-33-9 - 摩熵化学 [molaid.com]
- 2. US7598257B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Stf-31 | C23H25N3O3S | CID 984333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Personal Protective Equipment (PPE) & Handling Guide: N-pyridin-3-ylbenzamide
CAS: 1137-41-3 | Formula: C₁₂H₁₀N₂O | Signal Word: WARNING[1]
Executive Safety Summary
Stop & Read: N-pyridin-3-ylbenzamide is a bioactive amide scaffold frequently used in kinase inhibitor development.[1] While often categorized generically as an "irritant," its lipophilic nature allows it to traverse biological membranes effectively.
Critical Hazard Profile:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]
-
Target Organ Toxicity: Respiratory tract irritation (STOT SE 3).[2]
-
Skin/Eye: Causes skin irritation (Cat 2) and serious eye irritation (Cat 2A).[3]
The "Hidden" Risk: As a solid, the risk is dust inhalation. However, this compound is almost exclusively handled in organic solvents (DMSO, DCM, Methanol). Your PPE must defend against the solvent vector , which acts as a carrier for the compound to penetrate the skin.
Mechanistic Risk Assessment (The "Why")
As a Senior Application Scientist, I prioritize understanding the mechanism of exposure over rote compliance.
-
The Pyridine Moiety: The pyridine ring within the structure increases water solubility compared to pure lipophiles but maintains significant organic solubility. This amphiphilic character means it can partition into lipid bilayers (skin) if dissolved in a carrier solvent.
-
The Amide Linkage: Relatively stable, but metabolic hydrolysis (in vivo) can yield 3-aminopyridine, a known neurotoxin (potassium channel blocker).[1] Therefore, preventing systemic absorption is the primary safety objective.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80–100 fpm).PPE: N95 (minimum) if weighing outside a hood (not recommended).[1] | Prevents inhalation of airborne particulates (H335). The solid is often electrostatic; local exhaust is non-negotiable. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Avoid standard safety glasses during synthesis. | The compound is a severe eye irritant (H319).[3][4] In solution, a splash can cause immediate corneal uptake. Goggles provide a complete seal. |
| Dermal (Hand) | Double-gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for DCM use.[1] | Why? Standard nitrile degrades rapidly in halogenated solvents (DCM) often used with this compound. The outer glove is sacrificial; the inner glove is the final barrier. |
| Body | Lab Coat: 100% Cotton or Nomex (fire-resistant).Apron: Chemical-resistant apron for volumes >100mL.[1] | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs. Cotton chars but does not melt. |
Operational Protocols
A. Solid Handling (Weighing & Transfer)
Goal: Containment of electrostatic powder.
-
Static Elimination: Use an anti-static gun or bar on the weigh boat before adding the compound. Benzamides are prone to static charge, causing "fly-away" powder.[1]
-
The "Wet" Transfer: Do not transfer dry powder into a reaction vessel containing solvent if possible. Instead, dissolve the compound in the weigh boat with a small volume of solvent (e.g., DMSO) and transfer the liquid. This eliminates airborne dust generation.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.
B. Synthesis & Solution Handling
Goal: Prevention of solvent-mediated permeation.[1]
-
Solvent Awareness:
-
If using DMSO/DMF: These solvents are potent skin penetrants. If this compound is dissolved in DMSO, a drop on the skin will carry the drug payload directly into the bloodstream.[1] Change gloves immediately upon splash. [1]
-
If using DCM (Dichloromethane): Nitrile gloves offer <5 minutes of protection. Use Silver Shield laminate gloves or change nitrile gloves every 15 minutes.
-
-
Temperature Control: Heating this reaction increases vapor pressure. Always use a reflux condenser and keep the sash at the lowest working position.
Emergency Response & Disposal
Exposure Scenarios:
-
Eye Contact: Flush immediately for 15 minutes .[4][5] Do not stop earlier; amides can adhere to corneal proteins.
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or solvents to clean skin, as this expands pores and increases absorption.
Disposal (Waste Streams):
-
Solid Waste: Segregate into "Hazardous Solid Waste" (do not use regular trash).
-
Liquid Waste:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Acetone/Methanol/DMSO.
-
Note: Do not mix with strong acids (e.g., Nitric Acid) in the waste container to prevent exothermic hydrolysis of the amide bond.
-
Visualized Safety Workflow
The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.
Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219990, N-(pyridin-2-yl)benzamide (Structural Analog).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[6] Retrieved from [Link][1][6]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
